Product packaging for (E)-O-Demethylroxithromycin(Cat. No.:)

(E)-O-Demethylroxithromycin

Cat. No.: B15291727
M. Wt: 823.0 g/mol
InChI Key: YCGKDCMSNWUGGC-LAMSRUGQSA-N
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Description

(E)-O-Demethylroxithromycin is a useful research compound. Its molecular formula is C40H74N2O15 and its molecular weight is 823.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H74N2O15 B15291727 (E)-O-Demethylroxithromycin

Properties

Molecular Formula

C40H74N2O15

Molecular Weight

823.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-(2-hydroxyethoxymethoxyimino)-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C40H74N2O15/c1-14-28-40(10,49)33(45)23(4)30(41-52-20-51-16-15-43)21(2)18-38(8,48)35(57-37-31(44)27(42(11)12)17-22(3)53-37)24(5)32(25(6)36(47)55-28)56-29-19-39(9,50-13)34(46)26(7)54-29/h21-29,31-35,37,43-46,48-49H,14-20H2,1-13H3/b41-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1

InChI Key

YCGKDCMSNWUGGC-LAMSRUGQSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCO)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOCOCCO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (E)-O-Demethylroxithromycin: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-O-Demethylroxithromycin, a primary active metabolite of the macrolide antibiotic roxithromycin. This document details its chemical structure, physicochemical properties, and biological activity, with a focus on its antibacterial efficacy. Experimental protocols for key biological assays are provided, alongside visualizations of metabolic pathways and experimental workflows to support further research and development.

Chemical Structure and Identification

This compound is a major metabolite of roxithromycin formed through O-demethylation, a significant biotransformation pathway in humans.[1][2] This modification occurs on the cladinose sugar moiety of the parent molecule. The resulting structure retains the 14-membered lactone ring characteristic of macrolides, which is crucial for its antibacterial activity. In various metabolic studies, this compound has been identified as metabolite M4.[1]

Chemical Structure of this compound:

G Simplified structure of this compound cluster_roxithromycin_core Lactone_Ring 14-Membered Lactone Ring Desosamine Desosamine Sugar Lactone_Ring->Desosamine Cladinose_OH Demethylated Cladinose Sugar (OH) Lactone_Ring->Cladinose_OH Oxime_Side_Chain Oxime Side Chain Lactone_Ring->Oxime_Side_Chain

Caption: Simplified molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The removal of a methyl group slightly alters its polarity and molecular weight compared to the parent compound, roxithromycin.

PropertyValueReference
Molecular Formula C40H74N2O15
Molecular Weight 823.03 g/mol
Appearance White to off-white crystalline powder (inferred from Roxithromycin)
Solubility Soluble in chloroform (inferred from similar compounds)

Biological Activity and Properties

This compound is an active metabolite that retains significant antibacterial properties.[2] Its mechanism of action is consistent with that of other macrolide antibiotics, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

In Vitro Antibacterial Activity

Studies have shown that the in vitro antibacterial activity of this compound is comparable to that of its parent drug, roxithromycin. Specifically, its Minimum Inhibitory Concentration (MIC) against susceptible bacterial strains remains largely unchanged. However, its Minimum Bactericidal Concentration (MBC) against certain bacilli has been observed to be reduced.

CompoundMIC (Minimum Inhibitory Concentration)MBC (Minimum Bactericidal Concentration)
Roxithromycin Varies by organismVaries by organism
This compound Similar to RoxithromycinReduced against bacilli compared to Roxithromycin

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the antimicrobial solution in CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Procedure:

  • Following the determination of the MIC, subculture an aliquot (e.g., 10 µL) from each well that showed no visible growth onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving.

Visualizations

Metabolic Pathway of Roxithromycin to this compound

This diagram illustrates the biotransformation of roxithromycin in the human body.

G roxithromycin Roxithromycin demethylation O-Demethylation (CYP450 Enzymes in Liver) roxithromycin->demethylation other_metabolites Other Metabolites (e.g., N-Demethylation, Hydrolysis) roxithromycin->other_metabolites demethyl_rox This compound (Active Metabolite) demethylation->demethyl_rox

Caption: Metabolic conversion of Roxithromycin.

Experimental Workflow for In Vitro Antibacterial Activity Testing

This workflow outlines the sequential steps for evaluating the antibacterial efficacy of this compound.

G start Start: Obtain this compound prepare_stock Prepare Stock Solution start->prepare_stock mic_test Perform Broth Microdilution for MIC Determination prepare_stock->mic_test read_mic Read and Record MIC mic_test->read_mic mbc_test Subculture for MBC Determination read_mic->mbc_test read_mbc Read and Record MBC mbc_test->read_mbc analyze Analyze and Compare Data with Parent Compound read_mbc->analyze end End: Report Findings analyze->end

Caption: Workflow for antibacterial susceptibility testing.

Logical Relationship for Biological Evaluation of a Novel Antibiotic Metabolite

This diagram presents a logical framework for the comprehensive biological assessment of a new antibiotic metabolite like this compound.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_admetox Safety and Metabolism compound Novel Metabolite (this compound) in_vitro In Vitro Evaluation compound->in_vitro in_vivo In Vivo Evaluation compound->in_vivo adme_tox ADME/Toxicity Profiling compound->adme_tox mic_mbc MIC/MBC against pathogen panel in_vitro->mic_mbc time_kill Time-Kill Kinetics in_vitro->time_kill protein_binding Plasma Protein Binding in_vitro->protein_binding efficacy Animal Models of Infection (Efficacy) in_vivo->efficacy pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) in_vivo->pk_pd cyp_inhibition CYP450 Inhibition/Induction adme_tox->cyp_inhibition cytotoxicity Cytotoxicity Assays adme_tox->cytotoxicity metabolite_id Further Metabolite Identification adme_tox->metabolite_id

Caption: Framework for evaluating a new antibiotic metabolite.

References

Synthesis of (E)-O-Demethylroxithromycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and analytical considerations for the preparation of the (E)-O-Demethylroxithromycin standard. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a detailed understanding of the synthesis of this specific Roxithromycin metabolite.

Introduction

This compound is a known metabolite of the macrolide antibiotic Roxithromycin. O-demethylation of the methoxyethoxy side chain is a primary metabolic route for Roxithromycin in humans.[1][2] The availability of a pure analytical standard of this metabolite is crucial for various applications, including pharmacokinetic studies, impurity profiling of Roxithromycin, and as a reference in the development of new macrolide antibiotics. This guide outlines a proposed synthetic approach based on established chemical transformations, addressing the key challenge of selective demethylation in a complex molecular architecture.

Proposed Synthetic Pathway

The synthesis of this compound from the parent compound, Roxithromycin, necessitates the selective O-demethylation of the terminal methyl group on the methoxyethoxymethyl side chain attached to the oxime. The primary challenge lies in achieving this selectivity without affecting the numerous other sensitive functional groups present in the Roxithromycin molecule, including multiple hydroxyl groups and other methoxy moieties.

A plausible synthetic strategy involves a two-step process:

  • Protection of Reactive Hydroxyl Groups: To prevent unwanted side reactions, the free hydroxyl groups on the macrolide ring and the sugar moieties of Roxithromycin should be protected.

  • Selective O-Demethylation: Following protection, a selective demethylation of the target methoxy group can be carried out.

  • Deprotection: Removal of the protecting groups to yield the final product.

The overall proposed synthetic workflow is depicted below:

Synthesis_Workflow Roxithromycin Roxithromycin Protected_Roxithromycin Protected Roxithromycin Roxithromycin->Protected_Roxithromycin Protection Protected_ODemethyl Protected this compound Protected_Roxithromycin->Protected_ODemethyl Selective O-Demethylation Final_Product This compound Protected_ODemethyl->Final_Product Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections detail the proposed experimental methodologies for each step of the synthesis. These protocols are based on general procedures for similar transformations in complex natural products and may require optimization for this specific substrate.

Step 1: Protection of Hydroxyl Groups

The multiple hydroxyl groups in Roxithromycin are susceptible to reaction under the conditions required for demethylation. Therefore, protection is a critical first step. Silyl ethers are common protecting groups for alcohols due to their stability and ease of removal under specific conditions.

Protocol:

  • Dissolution: Dissolve Roxithromycin in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base: Add a non-nucleophilic base, such as imidazole or 2,6-lutidine, to the solution.

  • Addition of Silylating Agent: Add a suitable silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl), dropwise at 0 °C. The choice of silylating agent will influence the stability and ease of removal of the protecting group.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting protected Roxithromycin by column chromatography on silica gel.

Step 2: Selective O-Demethylation

The cleavage of the terminal methyl ether of the methoxyethoxymethyl (MEM) group is the key transformation. Several reagents are known to effect O-demethylation; however, achieving selectivity is paramount. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the cleavage of ethers. Careful control of stoichiometry and reaction conditions is necessary to favor the desired demethylation.

Protocol:

  • Dissolution: Dissolve the protected Roxithromycin in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of Demethylating Agent: Add a solution of boron tribromide (BBr₃) in DCM dropwise to the cooled solution. The stoichiometry of BBr₃ should be carefully controlled (e.g., 1.1 equivalents) to promote selective demethylation.

  • Reaction Monitoring: Stir the reaction mixture at low temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to isolate the protected this compound.

Step 3: Deprotection

The final step is the removal of the silyl protecting groups to yield the target compound. Fluoride ion sources are commonly used for the cleavage of silyl ethers.

Protocol:

  • Dissolution: Dissolve the protected this compound in a suitable solvent such as tetrahydrofuran (THF).

  • Addition of Deprotecting Agent: Add a solution of tetrabutylammonium fluoride (TBAF) in THF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. Purify the final product, this compound, by preparative high-performance liquid chromatography (HPLC) to obtain the analytical standard.

Data Presentation and Characterization

The successful synthesis of this compound must be confirmed by rigorous analytical characterization. The following table summarizes the expected analytical data for the final product.

Analytical Technique Expected Results
Mass Spectrometry (MS) Expected [M+H]⁺ ion corresponding to the molecular weight of this compound (C₄₀H₇₄N₂O₁₅). Fragmentation pattern should show characteristic losses of the sugar moieties and side chain.
¹H NMR Spectroscopy The spectrum should show the absence of the terminal methoxy signal (typically around 3.4 ppm) from the methoxyethoxymethyl group and the appearance of a new hydroxyl proton signal. Other key signals corresponding to the macrolide core and sugar residues should be consistent with the proposed structure.
¹³C NMR Spectroscopy The spectrum should confirm the absence of the carbon signal for the terminal methoxy group.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak with a purity of ≥95% should be observed. The retention time will differ from that of Roxithromycin.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the synthetic strategy, highlighting the critical transformations and intermediate stages.

Synthesis_Logic cluster_0 Protection Stage cluster_1 Modification Stage cluster_2 Deprotection Stage Start Roxithromycin Protect Protect Hydroxyls (e.g., Silylation) Start->Protect Protected_Intermediate Protected Roxithromycin Protect->Protected_Intermediate Demethylate Selective O-Demethylation (e.g., BBr3) Protected_Intermediate->Demethylate Protected_Product Protected this compound Demethylate->Protected_Product Deprotect Remove Protecting Groups (e.g., TBAF) Protected_Product->Deprotect Final_Product This compound Standard Deprotect->Final_Product

Caption: Logical flow diagram of the synthesis of this compound.

Conclusion

The synthesis of the this compound standard, while challenging due to the complexity and sensitivity of the parent molecule, is achievable through a carefully planned multi-step sequence involving protection, selective demethylation, and deprotection. The protocols outlined in this guide provide a solid foundation for researchers to undertake this synthesis. Rigorous purification and analytical characterization are essential to ensure the final product meets the high purity requirements for an analytical standard. Further optimization of reaction conditions may be necessary to maximize yields and purity.

References

Profiling of (E)-O-Demethylroxithromycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Identification, Quantification, and Formation of a Key Roxithromycin Impurity

This technical guide provides a comprehensive overview of the impurity profiling of (E)-O-Demethylroxithromycin, a significant related substance of the macrolide antibiotic roxithromycin. Tailored for researchers, scientists, and drug development professionals, this document details the analytical methodologies, quantitative data, and potential formation pathways of this impurity, ensuring a thorough understanding for quality control and drug development purposes.

Introduction to this compound

This compound is a known impurity and metabolite of roxithromycin. In the European Pharmacopoeia, it is officially designated as Roxithromycin impurity E . Its chemical name is 3''-O-Demethylerythromycin 9-(E)-[O-[(2-methoxyethoxy)methyl]oxime] . The presence of this and other impurities in the drug substance can impact its efficacy and safety, making rigorous analytical control essential. O-Demethylation is a recognized metabolic pathway for roxithromycin in humans, indicating that this compound is not only a potential process-related impurity but also a biotransformation product.[1][2]

Quantitative Analysis of Roxithromycin Impurities

The quantification of impurities in roxithromycin is critical for ensuring its quality and compliance with regulatory standards. The European Pharmacopoeia sets clear limits for related substances in roxithromycin.

Table 1: Acceptance Criteria for Related Substances in Roxithromycin (European Pharmacopoeia) [3]

ImpurityAcceptance Criterion
Impurity A (Erythromycin A)Not more than 0.5%
Impurity B (Decladinose Roxithromycin)Not more than 0.5%
Impurity C (Erythromycin A Oxime)Not more than 0.5%
Impurity D (Z-isomer of Roxithromycin)Not more than 0.5%
Impurity E (this compound) Not more than 0.5%
Impurity F (N-Demethyl Roxithromycin)Not more than 0.5%
Impurity GNot more than 1.0%
Any other impurityNot more than 0.5%
Total impuritiesNot more than 3.0%

Note: The limits are based on the percentage of the area of the principal peak in the chromatogram.

A study characterizing nineteen impurities in a roxithromycin drug substance from a Chinese manufacturer provided quantitative results for eighteen of these impurities, calculated by normalization. While not explicitly identifying each peak with the European Pharmacopoeia nomenclature, this study highlights the complexity of the impurity profile.[4]

Experimental Protocols for Impurity Profiling

Accurate and robust analytical methods are paramount for the identification and quantification of roxithromycin impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique.

Official Method: European Pharmacopoeia

The European Pharmacopoeia outlines a detailed HPLC method for the analysis of roxithromycin and its related substances.[3]

Table 2: HPLC Parameters according to the European Pharmacopoeia [3]

ParameterSpecification
Column Octadecylsilyl silica gel for chromatography (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient mixture of Mobile Phase A and Mobile Phase B
Mobile Phase A: 48.6 g/L solution of ammonium dihydrogen phosphate, adjusted to pH 5.3 with dilute sodium hydroxide solution.
Mobile Phase B: Acetonitrile
Gradient Program Time (min)
0 - 50
50 - 51
51 - 80
80 - 81
81 - 100
Flow Rate 1.1 mL/min
Column Temperature 35 °C
Detection UV spectrophotometer at 205 nm
Injection Volume 20 µL

Sample Preparation:

  • Test Solution: Dissolve 50.0 mg of the substance to be examined in Mobile Phase A and dilute to 25.0 mL with Mobile Phase A.

  • Reference Solution (a): Dissolve 50.0 mg of roxithromycin CRS in Mobile Phase A and dilute to 25.0 mL with Mobile Phase A.

  • Reference Solution (b): Dilute 1.0 mL of Reference solution (a) to 100.0 mL with Mobile Phase A. This solution is used for the quantification of impurities.

High-Resolution Mass Spectrometry Method

A study by Wang et al. (2013) utilized HPLC coupled with Time-of-Flight (TOF) and Ion Trap Mass Spectrometry for a detailed characterization of nineteen impurities.[4]

Table 3: HPLC-MS Parameters for Impurity Characterization [4]

ParameterSpecification
Column Shim VP-ODS (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mmol/L ammonium acetate and 0.1% formic acid in water-acetonitrile (62.5:37.5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
MS Detector Agilent 6538 Q-TOF MS and AB SCIEX 4000 Q TRAP™ MS/MS
Ionization Mode Positive Electrospray Ionization (ESI+)

Formation of this compound

The presence of this compound in roxithromycin can be attributed to two primary pathways: as a byproduct of the manufacturing process or as a metabolite.

Metabolic Pathway

O-demethylation is a major metabolic route for roxithromycin in humans.[1][2] This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver. The process involves the removal of a methyl group from the cladinose sugar moiety of the roxithromycin molecule.

metabolic_pathway Roxithromycin Roxithromycin Metabolism Hepatic Metabolism (Cytochrome P450) Roxithromycin->Metabolism O-Demethylation Impurity_E This compound (Roxithromycin Impurity E) Metabolism->Impurity_E

Caption: Metabolic formation of this compound.

Synthetic/Degradation Pathway

While the primary source of this compound as an impurity is likely related to the starting materials or side reactions during synthesis, it can also potentially form through degradation. Stress testing of roxithromycin under various conditions (acidic, alkaline, oxidative, thermal, and photolytic) can help elucidate its degradation pathways. The demethylation could occur as a result of instability under certain pH or oxidative conditions.

Experimental Workflow for Impurity Profiling

A typical workflow for the comprehensive profiling of this compound in a roxithromycin sample involves several key stages, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing and Reporting Sample Roxithromycin Bulk Drug or Formulation Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution HPLC HPLC Separation Dilution->HPLC Detection UV/MS Detection HPLC->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for roxithromycin impurity analysis.

Conclusion

The effective profiling of this compound (Roxithromycin impurity E) is a critical aspect of ensuring the quality, safety, and efficacy of roxithromycin. This guide has provided a detailed overview of the analytical methodologies, regulatory limits, and formation pathways of this key impurity. By employing robust and validated analytical methods, such as those outlined in the European Pharmacopoeia, and understanding the potential sources of this impurity, researchers and drug development professionals can effectively control its levels in roxithromycin drug substances and products.

References

Formation of (E)-O-Demethylroxithromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms behind the formation of (E)-O-Demethylroxithromycin, a key metabolite of the macrolide antibiotic roxithromycin. The document outlines the metabolic pathways, plausible synthetic routes, and its potential emergence as a degradation product. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support further research and development.

Metabolic Formation

The primary and most well-documented pathway for the formation of this compound is through the in vivo metabolism of roxithromycin. In humans, O-demethylation represents one of the principal metabolic routes for roxithromycin.[1][2]

This compound is considered an active metabolite, demonstrating comparable antibacterial efficacy to the parent drug, roxithromycin.[1][2] The biotransformation of roxithromycin is extensive, leading to a variety of metabolites. Besides O-demethylation, other significant metabolic reactions include N-demethylation, isomerization from the (E)- to the (Z)-isomer, hydrolysis of the cladinose sugar, and dealkylation of the oxime ether side chain.[3][4]

The metabolic conversion of roxithromycin to its demethylated derivatives occurs in the liver, and there can be species-specific differences in the predominance of metabolic pathways. For instance, while O-demethylation is a major route in humans, N-demethylation is more prevalent in rats.[1][2]

Metabolic Pathway

The metabolic conversion of roxithromycin involves several key enzymatic steps. The O-demethylation, which results in this compound, is a critical part of this biotransformation network.

Roxithromycin (E)-Roxithromycin O_Demethyl This compound Roxithromycin->O_Demethyl O-Demethylation N_Demethyl (E)-N-Demethylroxithromycin Roxithromycin->N_Demethyl N-Demethylation Z_Isomer (Z)-Roxithromycin Roxithromycin->Z_Isomer Isomerization Hydrolysis Descladinose Roxithromycin Roxithromycin->Hydrolysis Hydrolysis of Cladinose Dealkylation Erythromycin-oxime Roxithromycin->Dealkylation Dealkylation of Oxime Ether Side Chain

Metabolic pathways of Roxithromycin.
Experimental Protocol: Identification of Metabolites

The following is a representative protocol for the identification of roxithromycin metabolites in biological samples, based on methodologies described in the literature.[1][2][3]

Objective: To identify and characterize the metabolites of roxithromycin, including this compound, from human plasma, urine, or bile.

Materials:

  • Biological samples (plasma, urine, or bile) from subjects administered roxithromycin.

  • Liquid chromatograph coupled with a mass spectrometer (LC-MS).

  • Solid-phase extraction (SPE) cartridges.

  • Acetonitrile, methanol, formic acid (LC-MS grade).

  • Reference standards for roxithromycin and its potential metabolites (if available).

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples at room temperature.

    • For plasma, perform protein precipitation by adding three volumes of acetonitrile, vortex, and centrifuge.

    • For urine and bile, dilute the samples with water.

    • Subject the pre-treated samples to solid-phase extraction for cleanup and concentration of the analytes.

  • LC-MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient program to separate the parent drug from its metabolites.

      • Flow Rate: As recommended for the column dimensions.

      • Injection Volume: 5-20 µL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray ionization (ESI), positive mode.

      • Scan Mode: Full scan to detect all potential metabolites.

      • Tandem MS (MS/MS): Product ion scans of the protonated molecular ions of roxithromycin and suspected metabolites to obtain structural information.

  • Data Analysis:

    • Compare the retention times and mass spectra of the peaks in the biological samples with those of the reference standards.

    • For unknown peaks, propose structures based on the fragmentation patterns observed in the MS/MS spectra and the known metabolic pathways of macrolides.

Chemical Synthesis

The key challenge in synthesizing an O-demethylated analog is the selective demethylation of the cladinose sugar without affecting other sensitive functional groups in the molecule. General methods for O-demethylation of methyl ethers include the use of strong protic acids like HBr, nucleophilic reagents like thiolates, or milder Lewis acids such as boron tribromide (BBr₃).

Hypothetical Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, drawing inspiration from synthetic routes for related macrolide analogs.

cluster_0 Macrolide Core Synthesis cluster_1 Glycosylation & Final Steps A Simple Precursors B Stereoselective Aldol Reactions & Fragment Coupling A->B C Macrolactonization B->C D Glycosylation with Protected Desosamine Donor C->D Coupling E Introduction of Oxime Side Chain D->E F Selective O-Demethylation of Cladinose E->F G This compound F->G

Conceptual synthetic workflow for this compound.

Formation as a Degradation Product

Roxithromycin can degrade under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress. While numerous degradation products are formed, the specific and significant formation of this compound as a primary degradation product is not extensively reported.

Forced degradation studies on roxithromycin have been conducted to establish its stability profile. These studies are crucial for identifying potential impurities that could arise during manufacturing and storage.

Quantitative Data from Forced Degradation Studies

The following table summarizes the recovery of roxithromycin under different stress conditions, indicating the extent of degradation. The formation of specific degradation products, including any O-demethylated species, would require further characterization.

Stress ConditionReagent/ParametersDurationRoxithromycin Recovery (%)Degradation ProductsReference
Acidic0.1 M HCl24 hNot specifiedMultiple degradation peaks[5]
Basic0.1 M NaOH24 hNot specifiedMultiple degradation peaks[5]
Oxidative3% H₂O₂24 h85.11 ± 0.49One unknown peak[5]
PhotolyticUV light24 h82.19 ± 1.12One unknown peak[5]
Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on roxithromycin.

Objective: To investigate the degradation of roxithromycin under various stress conditions and identify the resulting degradation products.

Materials:

  • Roxithromycin active pharmaceutical ingredient (API).

  • Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

  • High-performance liquid chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

  • LC-MS system for identification of degradation products.

  • Photostability chamber.

  • Water bath or oven for thermal stress.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of roxithromycin in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix the roxithromycin stock solution with 0.1 M HCl.

    • Keep the solution at room temperature or elevated temperature for a specified period.

    • Neutralize the solution before analysis.

  • Alkaline Hydrolysis:

    • Mix the roxithromycin stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature or elevated temperature for a specified period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Mix the roxithromycin stock solution with a solution of H₂O₂ (e.g., 3%).

    • Keep the solution at room temperature for a specified period.

  • Photolytic Degradation:

    • Expose the roxithromycin solution (and solid API) to UV and visible light in a photostability chamber according to ICH guidelines.

  • Thermal Degradation:

    • Heat the roxithromycin solution (and solid API) at a specified temperature (e.g., 60°C) for a defined duration.

  • Analysis:

    • Analyze all stressed samples by a stability-indicating HPLC method to separate the parent drug from its degradation products.

    • Quantify the amount of roxithromycin remaining.

    • Use LC-MS to determine the mass of the degradation products and elucidate their structures through fragmentation analysis.

This comprehensive guide provides a foundational understanding of the formation of this compound. Further research into its targeted chemical synthesis and its precise role as a degradation product will enhance the overall knowledge base for this important macrolide metabolite.

References

(E)-O-Demethylroxithromycin: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin, a semi-synthetic macrolide antibiotic, is widely used in the treatment of various bacterial infections. Following administration, it undergoes metabolism in the body, leading to the formation of several metabolites. One of these is (E)-O-Demethylroxithromycin. Understanding the biological activity of such metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and safety profile. O-Demethylation is a significant metabolic pathway for roxithromycin in humans, and its product, O-demethyl-roxithromycin, has been identified as an active metabolite.[1] This technical guide provides an in-depth overview of the current understanding of the biological activity of this compound, drawing upon available research. Due to the limited specific data on this metabolite, this guide also extensively references the well-characterized activities of its parent compound, roxithromycin, to provide a comprehensive context.

Antibacterial Activity

The primary therapeutic application of roxithromycin and its active metabolites lies in their antibacterial properties. Limited direct research on this compound suggests its antibacterial potency is comparable to the parent compound in terms of growth inhibition.

Quantitative Data

Specific quantitative data for this compound is scarce in publicly available literature. However, a comparative study on the in vitro antibacterial activity of roxithromycin and its major metabolites provides a qualitative assessment.

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
(E)-RoxithromycinBaselineBaseline
This compoundSame as (E)-RoxithromycinReduced against bacilli compared to (E)-Roxithromycin

Note: This data is based on an abstract of a study, and the full paper with specific MIC and MBC values against various bacterial strains was not available.[2] Another study concluded that O-demethyl-roxithromycin appears to be as effective as roxithromycin.[1]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of macrolide antibiotics, based on widely accepted standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Materials:

    • Test compound (this compound)

    • Parent compound ((E)-Roxithromycin) for comparison

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial strains (e.g., reference strains from ATCC)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Inoculum Preparation: A suspension of the test bacteria is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Serial Dilution: The test compound is serially diluted (usually 2-fold) in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.

    • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

    • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.

    • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

2. Minimum Bactericidal Concentration (MBC) Determination

  • Materials:

    • Results from the MIC assay

    • Tryptic Soy Agar (TSA) plates

    • Sterile spreaders or loops

  • Procedure:

    • Subculturing: Following the MIC determination, a small aliquot (e.g., 10-100 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).

    • Plating: The aliquot is spread onto a TSA plate.

    • Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours.

    • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[5][6]

Workflow for MIC and MBC Determination

G cluster_mic MIC Determination cluster_mbc MBC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilute Serially Dilute Compound in 96-well Plate inoculate Inoculate Wells with Bacteria serial_dilute->inoculate incubate_mic Incubate Plate (16-20h at 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells (at and above MIC) read_mic->subculture plate Plate on Agar subculture->plate incubate_mbc Incubate Plates (18-24h at 35°C) plate->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC.

Mechanism of Action

The antibacterial effect of macrolide antibiotics, including roxithromycin and presumably its active metabolites like this compound, is primarily achieved through the inhibition of bacterial protein synthesis.[7][8][9]

Inhibition of Bacterial Protein Synthesis

Macrolides bind to the 50S subunit of the bacterial ribosome.[7][10] This binding occurs within the nascent peptide exit tunnel, a channel through which newly synthesized polypeptide chains emerge from the ribosome.[8][9] By partially occluding this tunnel, macrolides interfere with the elongation of the polypeptide chain, leading to a halt in protein synthesis.[8][11] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and replication, but can be bactericidal at higher concentrations or against highly susceptible organisms.

Macrolide Mechanism of Action

G cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit exit_tunnel Nascent Peptide Exit Tunnel protein_synthesis Protein Synthesis (Elongation) ribosome_50S->protein_synthesis Facilitates ribosome_30S 30S Subunit macrolide This compound (Macrolide) macrolide->ribosome_50S Binds to inhibition Inhibition macrolide->inhibition Leads to bacterial_growth Bacterial Growth Inhibited protein_synthesis->bacterial_growth inhibition->protein_synthesis inhibition->bacterial_growth

Caption: Inhibition of protein synthesis by macrolides.

Potential Anti-inflammatory and Immunomodulatory Effects

Beyond their direct antibacterial action, macrolide antibiotics such as roxithromycin are known to possess anti-inflammatory and immunomodulatory properties.[12] While there is no specific research on these effects for this compound, it is plausible that it shares some of these characteristics with its parent compound.

Inhibition of NF-κB Signaling Pathway

One of the key anti-inflammatory mechanisms of roxithromycin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In inflammatory conditions, various stimuli can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies have shown that roxithromycin can attenuate the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[12]

Inhibition of the NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) ikk IKK Complex stimulus->ikk ikba IκBα ikk->ikba Phosphorylates nfkb NF-κB (p50/p65) ikba->nfkb Binds to proteasome Proteasomal Degradation ikba->proteasome translocation Nuclear Translocation nfkb->translocation nucleus Nucleus translocation->nucleus transcription Transcription of Pro-inflammatory Genes nucleus->transcription Initiates roxithromycin This compound (Inferred from Roxithromycin) roxithromycin->inhibition inhibition->ikk

Caption: Inferred inhibition of NF-κB pathway.

Conclusion

This compound is an active metabolite of roxithromycin, exhibiting antibacterial activity comparable to the parent drug in terms of minimum inhibitory concentration.[1][2] Its mechanism of action is presumed to be the same as other macrolides, involving the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. Furthermore, based on the known properties of roxithromycin, it is plausible that this compound also possesses anti-inflammatory and immunomodulatory effects, potentially through the inhibition of the NF-κB signaling pathway. However, there is a significant lack of specific research on this particular metabolite. Further studies are warranted to fully elucidate the quantitative antibacterial spectrum, detailed mechanisms of action, and the extent of its non-antibiotic activities to better understand its contribution to the overall clinical effects of roxithromycin.

References

Physicochemical Characteristics of (E)-O-Demethylroxithromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-O-Demethylroxithromycin is a significant metabolite of the macrolide antibiotic roxithromycin. As with any active pharmaceutical ingredient (API) or its metabolites, a thorough understanding of its physicochemical properties is paramount for drug development, formulation, and regulatory purposes. These characteristics influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

This compound, a derivative of erythromycin, shares the characteristic macrolide structure of a large lactone ring to which deoxy sugars are attached. The specific physicochemical properties of this metabolite are crucial for understanding its behavior in biological systems.

General Properties
PropertyValueSource
Chemical Name (9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl ErythromycinN/A
CAS Number 118267-18-8N/A
Molecular Formula C40H74N2O15N/A
Molecular Weight 823.02 g/mol N/A
Appearance Off-White SolidN/A
Physicochemical Data
ParameterThis compoundRoxithromycin (Parent Compound)Source
Melting Point (°C) 96-98111-118N/A
pKa Not available9.27N/A
logP (Octanol/Water) Not available1.7N/A
Aqueous Solubility Not availableSparingly solubleN/A
Solubility in Organic Solvents Soluble in chloroform, slightly soluble in methanol.Easily soluble in ethanol or acetone, more easily soluble in methanol or ether.N/A

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard methodologies applicable to macrolide antibiotics like this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol or DMSO) due to its poor aqueous solubility. The final concentration should be in the range of 1-5 mM.

  • Titration Setup: Use a calibrated pH meter with a glass electrode and a temperature probe. The titration vessel should be thermostated, typically at 25°C or 37°C.

  • Titration Procedure:

    • Add a precise volume of the analyte solution to a known volume of purified water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Specialized software can be used for more accurate determination by fitting the data to the Henderson-Hasselbalch equation.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together for 24 hours, followed by separation of the two phases. This ensures that the two solvents are in equilibrium.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a sealed container. The volume ratio of the two phases should be adjusted based on the expected logP value.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Concentration Analysis: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated using the following formula: logP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase])

Determination of Aqueous Solubility (Equilibrium Solubility Method)

Aqueous solubility is a fundamental property that affects the dissolution rate and subsequent absorption of a drug.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of an aqueous buffer at a specific pH (e.g., pH 7.4 phosphate-buffered saline) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by filtration (using a filter that does not bind the compound) or centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved this compound in the clear filtrate or supernatant using a validated analytical method such as HPLC-UV.

  • Result Expression: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL) or in molar units (e.g., mol/L).

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Roxithromycin and its active metabolites, including this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process involves binding to the 50S subunit of the bacterial ribosome.

G cluster_bacterium Bacterial Cell cluster_ribosome mRNA mRNA Ribosome 70S Ribosome mRNA->Ribosome Translation Initiation Protein Functional Protein Ribosome->Protein Peptide Chain Elongation 50S 50S Subunit 30S 30S Subunit Bacterial Growth\n& Proliferation Bacterial Growth & Proliferation Protein->Bacterial Growth\n& Proliferation Essential for Metabolite (E)-O-Demethyl- roxithromycin Metabolite->50S Binds to P-site in the peptide exit tunnel

Caption: Mechanism of action of this compound.

Experimental Workflow: Shake-Flask Method for logP Determination

The following diagram illustrates the key steps involved in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

G start Start prep_solvents Prepare Pre-saturated n-Octanol and Water start->prep_solvents prep_sample Prepare Stock Solution of This compound in n-Octanol prep_solvents->prep_sample partition Mix Octanol and Aqueous Phases (Partitioning) prep_sample->partition agitate Agitate at Constant Temperature (e.g., 24h at 25°C) partition->agitate separate Separate Phases (Centrifugation) agitate->separate analyze_octanol Analyze Concentration in Octanol Phase (HPLC-UV) separate->analyze_octanol analyze_aqueous Analyze Concentration in Aqueous Phase (HPLC-UV) separate->analyze_aqueous calculate Calculate logP analyze_octanol->calculate analyze_aqueous->calculate end End calculate->end

Caption: Experimental workflow for logP determination.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed experimental protocols for the determination of key parameters. While specific quantitative data for this metabolite is limited, the information for the parent compound, roxithromycin, provides a useful starting point for research and development activities. The provided methodologies and visualizations serve as a practical resource for scientists and researchers in the pharmaceutical field. Further studies are warranted to fully characterize the physicochemical profile of this compound to better understand its role in the overall pharmacology of roxithromycin.

Spectroscopic Data of (E)-O-Demethylroxithromycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(E)-O-Demethylroxithromycin is a significant metabolite of the macrolide antibiotic roxithromycin. Understanding its structural and physicochemical properties is crucial for drug metabolism studies, pharmacokinetics, and the development of new antibiotic derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the methodologies used to obtain and interpret spectroscopic data for this compound.

Mass Spectrometry Data

Mass spectrometry (MS) is a key analytical technique for the identification and structural elucidation of drug metabolites. For this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS or MSⁿ) is the method of choice. The expected fragmentation patterns are based on the characteristic losses from the parent roxithromycin molecule.

Table 1: Representative Mass Spectrometry Data for this compound

Ion m/z (calculated) Description of Fragment
[M+H]⁺823.5Protonated molecule
[M+H - H₂O]⁺805.5Loss of a water molecule
[M+H - Cladinose]⁺665.5Loss of the cladinose sugar moiety
[M+H - Desosamine]⁺666.5Loss of the desosamine sugar moiety
[Aglycone+H]⁺507.5Protonated macrolide ring after loss of both sugars

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the O-demethylation and the integrity of the macrolide ring. The absence of the characteristic methoxy signal from the O-methyl group on the desosamine sugar is a key indicator.

Table 2: Representative ¹H NMR Data for this compound

Proton Chemical Shift (ppm, representative) Multiplicity Coupling Constant (J, Hz, representative)
H-1' (Desosamine)4.2-4.4d7.5
H-1'' (Cladinose)4.8-5.0d4.5
N(CH₃)₂2.2-2.4s-
Aglycone Protons0.8-4.0m-

Table 3: Representative ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm, representative)
C=O (Lactone)175-178
C-9 (Oxime)165-170
C-1' (Desosamine)102-105
C-1'' (Cladinose)95-98
N(CH₃)₂40-42
Aglycone Carbons10-85

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of roxithromycin metabolites like this compound.

Sample Preparation for Mass Spectrometry
  • Extraction: Metabolites are typically extracted from biological matrices (e.g., plasma, urine, microsomes) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatography: The extracted sample is subjected to reverse-phase high-performance liquid chromatography (HPLC) for separation. A C18 column is commonly used with a gradient elution of acetonitrile and water (often with a formic acid or ammonium acetate modifier).

  • Ionization: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source in positive ion mode.

NMR Sample Preparation and Data Acquisition
  • Isolation: For NMR analysis, the metabolite of interest needs to be isolated and purified, typically through preparative HPLC.

  • Sample Preparation: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

Visualizations

Experimental Workflow for Metabolite Identification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_characterization Structural Elucidation cluster_data_analysis Data Analysis BiologicalMatrix Biological Matrix (e.g., Plasma) Extraction Extraction (SPE or LLE) BiologicalMatrix->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS MetaboliteIsolation Metabolite Isolation (Prep-HPLC) MS->MetaboliteIsolation DataProcessing Data Processing & Interpretation NMR NMR Spectroscopy (1D & 2D) MetaboliteIsolation->NMR NMR->DataProcessing

Caption: A typical experimental workflow for the identification and structural elucidation of drug metabolites.

Logical Relationship in Spectroscopic Data Analysis

logical_relationship MS Mass Spectrometry MolecularWeight Molecular Weight Determination MS->MolecularWeight Fragmentation Fragmentation Pattern MS->Fragmentation NMR NMR Spectroscopy Connectivity Atom Connectivity (COSY, HMBC) NMR->Connectivity DirectAttachment Direct C-H Attachment (HSQC) NMR->DirectAttachment Structure Final Structure Elucidation MolecularWeight->Structure Fragmentation->Structure Connectivity->Structure DirectAttachment->Structure

Caption: The logical relationship between different spectroscopic techniques in determining the final chemical structure.

An In-Depth Technical Guide to the Discovery and Isolation of (E)-O-Demethylroxithromycin from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of (E)-O-Demethylroxithromycin, a significant metabolite of the macrolide antibiotic roxithromycin, from various biological matrices. This document details the metabolic context of this compound, outlines protocols for its extraction and purification, and presents the current understanding of its quantitative presence.

Introduction: The Significance of this compound

Roxithromycin, a semisynthetic macrolide antibiotic, undergoes extensive metabolism in the human body, leading to the formation of several derivatives. Among these, the O-demethylated form, specifically the (E)-isomer, has been identified as a principal and biologically active metabolite.[1] Understanding the isolation and characterization of this compound is crucial for a complete pharmacokinetic and pharmacodynamic profiling of the parent drug, as this metabolite appears to retain antibacterial efficacy comparable to roxithromycin itself.[1]

Metabolic Pathway of Roxithromycin

Roxithromycin is metabolized in humans through several key biotransformation pathways.[2] These include N-demethylation, hydrolysis of the cladinose sugar, and isomerization of the oxime side chain.[2] A primary metabolic route is the O-demethylation of the methoxy group on the aglycone ring, resulting in the formation of O-Demethylroxithromycin.[1][2] The (E)-configuration of the oxime side chain is the active isomeric form of the parent drug and is maintained in this major metabolite.

roxithromycin_metabolism roxithromycin (E)-Roxithromycin n_demethyl (E)-N-Demethylroxithromycin roxithromycin->n_demethyl N-Demethylation o_demethyl This compound roxithromycin->o_demethyl O-Demethylation (Major Pathway in Humans) descladinose Descladinose Roxithromycin roxithromycin->descladinose Hydrolysis isomer (Z)-Roxithromycin roxithromycin->isomer Isomerization further_metabolism Further Metabolism & Excretion n_demethyl->further_metabolism o_demethyl->further_metabolism descladinose->further_metabolism isomer->further_metabolism

Roxithromycin Metabolic Pathway

Quantitative Data Summary

The quantitative analysis of this compound in biological matrices is challenging, and specific concentration data is not extensively reported in publicly available literature. The focus has primarily been on the pharmacokinetics of the parent compound. However, based on available analytical methods, the following table summarizes typical parameters for the analysis of roxithromycin and its metabolites.

ParameterPlasmaUrineBile
Typical Concentration of Parent Drug (Roxithromycin) Peak plasma concentrations of 7.69 ± 0.71 µg/mL have been reported after a 300 mg oral dose.[3]Approximately 10% of the administered dose is excreted in the urine.[4][5]High concentrations are found in bile, as it is a primary route of excretion.
Reported Concentration of this compound Data not explicitly available.Data not explicitly available.Identified as a major metabolite, but specific concentrations are not detailed.
Limit of Quantification (LOQ) for Analytical Methods (for Roxithromycin) 0.5 µmol/L (approximately 0.42 µg/mL) using LC with electrochemical detection.[6]Method dependent, generally in the ng/mL to µg/mL range.Method dependent, generally in the ng/mL to µg/mL range.
Extraction Recovery (for Roxithromycin) >90% with automated solid-phase extraction.[6]Method dependent.Method dependent.

Experimental Protocols for Isolation

The following protocols are designed for the preparative isolation of this compound from biological matrices. These are adapted from established analytical methods and scaled up for the purpose of obtaining a purified sample of the metabolite.

General Workflow

The overall workflow for the isolation of this compound involves initial sample preparation to remove proteins and other interfering substances, followed by a primary extraction step, and finally, purification using preparative high-performance liquid chromatography (HPLC).

isolation_workflow start Biological Matrix (Plasma, Urine, or Bile) sample_prep Sample Pre-treatment (e.g., Protein Precipitation) start->sample_prep extraction Liquid-Liquid or Solid-Phase Extraction sample_prep->extraction concentration Evaporation and Reconstitution extraction->concentration hplc Preparative HPLC Purification concentration->hplc fraction_collection Fraction Collection of Target Metabolite hplc->fraction_collection characterization Characterization (LC-MS, NMR) fraction_collection->characterization

Isolation Workflow
Protocol 1: Isolation from Human Plasma

  • Sample Collection and Pre-treatment:

    • Collect whole blood in heparinized tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • To 10 mL of plasma, add 30 mL of ice-cold acetonitrile (1:3 v/v) to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • Liquid-Liquid Extraction:

    • Adjust the pH of the supernatant to approximately 9.0 with 1M ammonium hydroxide.

    • Transfer the supernatant to a separatory funnel and add an equal volume of methyl tert-butyl ether (MTBE).

    • Shake vigorously for 5 minutes and allow the layers to separate.

    • Collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer twice more with fresh MTBE.

    • Pool the organic extracts.

  • Concentration and Reconstitution:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 1 mL of the mobile phase used for preparative HPLC.

  • Preparative HPLC Purification:

    • Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 10 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and 20 mM ammonium acetate buffer (pH adjusted to 7.5). A typical gradient might start at 30% acetonitrile and increase to 70% over 30 minutes.

    • Flow Rate: 15-20 mL/min.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 500 µL of the reconstituted extract.

    • Fraction Collection: Collect fractions corresponding to the peak of this compound, which will elute after the parent drug, roxithromycin. The exact retention time should be determined by analytical scale LC-MS analysis of a small aliquot of the extract prior to preparative chromatography.

  • Final Processing:

    • Pool the collected fractions containing the purified metabolite.

    • Evaporate the solvent to obtain the isolated this compound.

    • Confirm the identity and purity of the isolated compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Isolation from Human Urine
  • Sample Preparation:

    • Collect a 24-hour urine sample from subjects administered with roxithromycin.

    • Centrifuge a 50 mL aliquot of the urine at 3000 x g for 15 minutes to remove particulate matter.

    • Adjust the pH of the supernatant to 7.0.

  • Solid-Phase Extraction (SPE):

    • Cartridge: A mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 500 mg).

    • Conditioning: Condition the cartridge sequentially with 5 mL of methanol and 5 mL of deionized water.

    • Loading: Load the prepared urine sample onto the cartridge at a flow rate of 1-2 mL/min.

    • Washing: Wash the cartridge sequentially with 5 mL of 0.1 M hydrochloric acid and 5 mL of methanol to remove acidic and neutral interferences.

    • Elution: Elute the target metabolite with 10 mL of 5% ammonium hydroxide in methanol.

  • Concentration and Purification:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the preparative HPLC mobile phase and proceed with purification as described in the plasma protocol (Section 4.2.4).

Protocol 3: Isolation from Human Bile
  • Sample Preparation:

    • Obtain bile samples from subjects with T-tube drainage following cholecystectomy after administration of roxithromycin.

    • Dilute 5 mL of bile with 15 mL of 0.1 M phosphate buffer (pH 7.4).

  • Liquid-Liquid Extraction:

    • Perform a liquid-liquid extraction as described for plasma (Section 4.2.2) using diethyl ether or a mixture of dichloromethane and isopropanol (3:1, v/v) as the organic solvent.

  • Concentration and Purification:

    • Evaporate the organic extract and reconstitute the residue.

    • Proceed with preparative HPLC purification as detailed in the plasma protocol (Section 4.2.4).

Conclusion

The discovery and isolation of this compound are pivotal for a thorough understanding of the clinical pharmacology of roxithromycin. While analytical methods for its detection are established, preparative scale isolation requires careful adaptation of these techniques. The protocols outlined in this guide provide a robust framework for researchers to extract and purify this active metabolite from various biological matrices, enabling further characterization of its biological activity and contribution to the overall therapeutic effect of roxithromycin. Further research is warranted to establish the precise concentrations of this compound in different biological compartments to fully elucidate its clinical significance.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of (E)-O-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (E)-O-Demethylroxithromycin, a potential impurity or metabolite of the macrolide antibiotic Roxithromycin. The developed method is suitable for routine quality control and stability testing of bulk drug and pharmaceutical formulations. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections.[1] During its synthesis, storage, or metabolism, various related substances and degradation products can be formed. This compound is one such potential impurity or metabolite. Monitoring and controlling the levels of such impurities are critical to ensure the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their related compounds.[2] This application note provides a comprehensive protocol for a stability-indicating HPLC method developed for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 261172-58-1[3]
Molecular Formula C40H74N2O15 (for N-Demethylroxithromycin)[4]
Molecular Weight 823.02 g/mol (for N-Demethylroxithromycin)[4]
Structure Derivative of Roxithromycin[1]

Experimental Protocols

Instrumentation and Equipment
  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Ultrasonic bath

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chemicals and Reagents
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Roxithromycin reference standard

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation of this compound from Roxithromycin and its potential degradation products.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05M Potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time 20 minutes
Preparation of Solutions
  • Buffer Preparation (0.05M Potassium Dihydrogen Phosphate): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a ratio of 60:40 (v/v). Degas the solution for 15 minutes in an ultrasonic bath and filter through a 0.45 µm membrane filter.

  • Standard Stock Solution this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Standard Stock Solution (Roxithromycin) (100 µg/mL): Accurately weigh 10 mg of Roxithromycin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution: Prepare working standard solutions by appropriate dilution of the stock solutions with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability was evaluated by injecting six replicate injections of a standard solution containing this compound. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
Specificity (Forced Degradation)

Forced degradation studies were performed on Roxithromycin to demonstrate the stability-indicating nature of the method. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5]

  • Acid Degradation: 1 mL of Roxithromycin stock solution was mixed with 1 mL of 0.1 M HCl and kept at room temperature for 24 hours. The solution was then neutralized with 0.1 M NaOH and diluted with the mobile phase.

  • Base Degradation: 1 mL of Roxithromycin stock solution was mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 24 hours. The solution was then neutralized with 0.1 M HCl and diluted with the mobile phase.[5]

  • Oxidative Degradation: 1 mL of Roxithromycin stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours, then diluted with the mobile phase.[5]

  • Thermal Degradation: Roxithromycin solid was kept in an oven at 100°C for 6 hours.[5] A sample was then prepared and injected.

  • Photolytic Degradation: Roxithromycin solution was exposed to sunlight for 20 hours.[6] A sample was then injected.

The chromatograms were evaluated for the resolution between this compound, Roxithromycin, and any degradation products.

Linearity

The linearity of the method was established by analyzing a series of dilutions of the this compound standard solution over a concentration range of 1-20 µg/mL. A calibration curve was plotted of peak area versus concentration, and the correlation coefficient (r²) was determined.

Accuracy (% Recovery)

The accuracy of the method was determined by recovery studies. A known amount of this compound standard was spiked into a placebo sample at three different concentration levels (50%, 100%, and 150%).[7] The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): The precision of the method was evaluated by injecting six replicate samples of the same concentration of this compound on the same day. The relative standard deviation (% RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same sample on two different days by different analysts. The % RSD was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where: σ = the standard deviation of the response S = the slope of the calibration curve

Data Presentation

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor1.2≤ 2.0
Theoretical Plates4500≥ 2000
% RSD of Peak Area0.8%≤ 2.0%

Table 2: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area
1[Insert Data]
5[Insert Data]
10[Insert Data]
15[Insert Data]
20[Insert Data]
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (% Recovery) Results

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
50%5[Insert Data][Insert Data][Insert Data]
100%10[Insert Data][Insert Data][Insert Data]
150%15[Insert Data][Insert Data][Insert Data]

Table 4: Precision Results

Precision% RSDAcceptance Criteria
Repeatability (Intra-day)[Insert Data]≤ 2.0%
Intermediate Precision (Inter-day)[Insert Data]≤ 2.0%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)[Insert Data]
Limit of Quantitation (LOQ)[Insert Data]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Validation prep_standard Prepare this compound Standard Solutions injection Inject Samples and Standards prep_standard->injection prep_sample Prepare Sample Solutions (e.g., from drug substance or formulation) prep_sample->injection prep_mobile Prepare Mobile Phase hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) prep_mobile->hplc_system hplc_system->injection chromatogram Acquire Chromatograms injection->chromatogram peak_integration Peak Integration and Identification chromatogram->peak_integration quantification Quantification of This compound peak_integration->quantification validation Method Validation (Linearity, Accuracy, Precision, etc.) quantification->validation report Generate Report validation->report

Caption: Experimental workflow for the HPLC analysis of this compound.

validation_parameters method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness

Caption: Key parameters for HPLC method validation.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the determination of this compound has been developed and validated. The method is specific, linear, accurate, and precise. The stability-indicating nature of the method was demonstrated through forced degradation studies, making it suitable for the routine quality control and stability analysis of this compound in bulk drug and pharmaceutical dosage forms.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of (E)-O-Demethylroxithromycin (Roxithromycin EP Impurity E) and other related compounds in bulk drug substances and pharmaceutical formulations. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition, and is suitable for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic widely used to treat various bacterial infections. During its synthesis and storage, several related substances and impurities can be formed, which may affect the drug's efficacy and safety. This compound, also known as Roxithromycin EP Impurity E, is one such related compound. Regulatory bodies require stringent control and monitoring of these impurities. Therefore, a reliable analytical method for their detection and quantification is crucial. This application note presents a detailed LC-MS/MS protocol that offers high selectivity and sensitivity for the analysis of this compound and other roxithromycin-related compounds.

Experimental Protocols

Sample Preparation

A simple and efficient sample preparation procedure is critical for accurate and reproducible results. The following protocol is recommended for the preparation of bulk drug substances and formulated products.

Materials:

  • Roxithromycin bulk drug substance or formulation

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • 0.45 µm syringe filters

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute the stock solution with the mobile phase to prepare a series of calibration standards.

  • Sample Preparation:

    • Bulk Drug Substance: Accurately weigh and dissolve the roxithromycin bulk drug substance in the mobile phase to achieve a final concentration of 1.0 mg/mL.[1]

    • Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to one tablet's dosage into a volumetric flask. Add a suitable volume of mobile phase, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to the mark with the mobile phase.

  • Filtration: Filter the prepared sample and standard solutions through a 0.45 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Method

The chromatographic separation and mass spectrometric detection are optimized to ensure the selective and sensitive analysis of this compound and its related compounds.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column Shim VP-ODS (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1]
Mobile Phase A: 10 mmol/L ammonium acetate and 0.1% formic acid in water.B: Acetonitrile.[1]
Gradient A linear gradient can be optimized. A typical starting point is 62.5% A and 37.5% B.[1]
Flow Rate 0.8 mL/min.[1]
Column Temperature 30 °C.[1]
Injection Volume 2.0 µL.[1]

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive.
Scan Type Multiple Reaction Monitoring (MRM).
Capillary Voltage 3.1 kV.[2]
Source Temperature 150 °C.[2]
Desolvation Temperature 400 °C.[2]
Desolvation Gas Flow 800 L/h (Nitrogen).[2]
Cone Gas Flow 50 L/h (Nitrogen).[2]
Collision Gas Argon.
MRM Transitions This compound (C₄₀H₇₄N₂O₁₅, MW: 823.03): Precursor Ion (Q1): m/z 823.5 [M+H]⁺Product Ions (Q3): Fragmentation of the cladinose sugar (loss of 158 Da) leading to m/z 665.5 is a common pathway for roxithromycin-related compounds.[1] Further fragmentation of the aglycone core can be monitored for specificity. Roxithromycin (C₄₁H₇₆N₂O₁₅, MW: 837.05): Precursor Ion (Q1): m/z 837.5 [M+H]⁺Product Ion (Q3): m/z 679.5 (Loss of cladinose).[1]

Data Presentation

Table 1: Quantitative Performance for Roxithromycin Analysis

ParameterResult
Linearity Range10 - 20480 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 ng/mL
Extraction Recovery97 - 101%
Intra-day Precision (RSD%)< 15%
Inter-day Precision (RSD%)< 15%

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the LC-MS/MS analysis of this compound and related compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Start: Bulk Drug or Formulation dissolution Dissolution in Mobile Phase start->dissolution filtration 0.45 µm Filtration dissolution->filtration lc_separation HPLC/UHPLC Separation (C18 Column) filtration->lc_separation ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Reporting data_acquisition->quantification end End: Results quantification->end fragmentation_pathway parent This compound [M+H]⁺ m/z 823.5 fragment1 [M+H - Cladinose]⁺ m/z 665.5 parent->fragment1 Loss of Cladinose (-158 Da) fragment2 Further Fragmentation (Aglycone Core) fragment1->fragment2

References

Application Notes and Protocols for the Quantification of (E)-O-Demethylroxithromycin in Plasma and Urine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

I. Application Notes

1. Analytical Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the quantification of (E)-O-Demethylroxithromycin in plasma and urine due to its high sensitivity, specificity, and wide dynamic range. This technique allows for the separation of the analyte from endogenous matrix components followed by its selective detection and quantification based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

2. Sample Preparation

Effective sample preparation is critical to remove proteins and other interfering substances from the biological matrix, which can affect the accuracy and precision of the LC-MS/MS analysis. The most common techniques for plasma and urine samples include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as methanol or acetonitrile is added to the plasma sample to precipitate proteins. While efficient, it may result in less clean extracts compared to other methods.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving interfering substances in the aqueous layer.[1] Methyl tert-butyl ether is a commonly used solvent for extracting macrolides.[1]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method can be easily automated for high-throughput analysis.

For urine samples, a simple dilution step ("dilute-and-shoot") may be sufficient after centrifugation to remove particulate matter.[2] However, for improved sensitivity and to minimize matrix effects, extraction methods similar to those for plasma can be employed.

3. Internal Standard

The use of a suitable internal standard (IS) is essential to correct for variations in sample preparation and instrument response. An ideal IS would be a stable isotope-labeled version of this compound. Alternatively, a structurally similar compound with similar chromatographic and mass spectrometric behavior, such as clarithromycin or another roxithromycin metabolite, can be used.[1]

4. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the instrument response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

II. Experimental Protocols

This section outlines a proposed LC-MS/MS protocol for the quantification of this compound in human plasma and urine. This protocol should be considered a starting point for method development and will require optimization and validation.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., stable isotope-labeled this compound or Clarithromycin)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate (LC-MS grade)

  • Human plasma and urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Sample Preparation Protocol (Plasma - SPE)

  • Spiking: Spike 100 µL of plasma with the internal standard solution. For calibration standards and quality control samples, spike with the appropriate concentrations of this compound.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid to the plasma sample, vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. Sample Preparation Protocol (Urine - Dilute-and-Shoot)

  • Centrifugation: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove any particulate matter.[2]

  • Dilution: Dilute 50 µL of the supernatant with 450 µL of the mobile phase containing the internal standard.

  • Vortex: Vortex the mixture thoroughly.

  • Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions

The following are suggested starting conditions and will require optimization:

Parameter Condition
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~3500 V
Temperature ~450°C

MRM Transitions (Hypothetical)

Since this compound is a metabolite of roxithromycin, its mass will be different. The exact mass transitions will need to be determined by infusing a standard solution of the analyte into the mass spectrometer. For roxithromycin, a common precursor ion is m/z 837.5. A potential precursor ion for O-Demethylroxithromycin would be approximately m/z 823.5 (a loss of a methyl group, CH2). The product ions would then be determined from the fragmentation of this precursor.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Internal Standard (Clarithromycin)748.5590.4To be determined

III. Data Presentation

The quantitative data from the method validation should be summarized in clear and structured tables for easy comparison and assessment of the method's performance.

Table 1: Linearity and LLOQ

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²) LLOQ (ng/mL)
This compounde.g., 1 - 1000>0.99e.g., 1

Table 2: Accuracy and Precision (Intra- and Inter-day)

Matrix Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
PlasmaLQC (e.g., 3)<15%±15%<15%±15%
MQC (e.g., 100)<15%±15%<15%±15%
HQC (e.g., 800)<15%±15%<15%±15%
UrineLQC (e.g., 3)<15%±15%<15%±15%
MQC (e.g., 100)<15%±15%<15%±15%
HQC (e.g., 800)<15%±15%<15%±15%

Table 3: Recovery and Matrix Effect

Matrix Concentration (ng/mL) Recovery (%) Matrix Effect (%)
PlasmaLQCTo be determinedTo be determined
HQCTo be determinedTo be determined
UrineLQCTo be determinedTo be determined
HQCTo be determinedTo be determined

IV. Mandatory Visualization

The following diagrams illustrate the proposed experimental workflows.

G cluster_plasma Plasma Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acid Add 4% Phosphoric Acid add_is->add_acid vortex1 Vortex add_acid->vortex1 load_spe Load Sample vortex1->load_spe condition_spe Condition C18 SPE Cartridge (Methanol, Water) condition_spe->load_spe wash_spe Wash Cartridge (Water, 20% Methanol) load_spe->wash_spe elute_spe Elute with Methanol wash_spe->elute_spe evaporate Evaporate to Dryness elute_spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Plasma Sample Preparation Workflow using SPE.

G cluster_urine Urine Sample Preparation Workflow urine Urine Sample centrifuge Centrifuge (4000 rpm, 10 min) urine->centrifuge supernatant Take Supernatant (50 µL) centrifuge->supernatant dilute Dilute with Mobile Phase + IS (450 µL) supernatant->dilute vortex Vortex dilute->vortex inject Inject into LC-MS/MS vortex->inject

Urine Sample Preparation Workflow (Dilute-and-Shoot).

G cluster_lcms LC-MS/MS Analysis Workflow lc LC System C18 Column Gradient Elution esi ESI Source Positive Ionization lc->esi ms1 Quadrupole 1 (Q1) Precursor Ion Selection esi->ms1 q2 Collision Cell (Q2) Fragmentation ms1->q2 ms2 Quadrupole 3 (Q3) Product Ion Selection q2->ms2 detector Detector ms2->detector data Data Acquisition & Processing detector->data

General LC-MS/MS Analysis Workflow.

References

Application Notes and Protocols for (E)-O-Demethylroxithromycin as a Chromatographic Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-O-Demethylroxithromycin is a primary metabolite and known impurity of the macrolide antibiotic Roxithromycin.[1][2] As regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs), the availability of well-characterized reference standards for these impurities is crucial for accurate analytical method development and validation. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic assays, ensuring the accurate quantification and identification of this impurity in Roxithromycin drug substances and formulations.

Roxithromycin acts by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[3][4] Its metabolism in the liver gives rise to several metabolites, including N-demethylated and O-demethylated forms.[1] The analytical methods detailed herein are designed to separate this compound from the parent drug and other related substances, a critical step in quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-6-{[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy}-10-[(E)-(2-methoxyethoxymethoxyimino)]-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one[5]
Molecular Formula C₄₀H₇₄N₂O₁₅[2]
Molecular Weight 823.03 g/mol [2]
CAS Number 261172-58-1[5]
Appearance White to off-white solid
Solubility Freely soluble in methanol, acetonitrile, and ethanol; sparingly soluble in water.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol outlines a stability-indicating HPLC method for the separation and quantification of this compound in the presence of Roxithromycin and other related substances.

3.1.1. Materials and Reagents

  • This compound Reference Standard

  • Roxithromycin Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Formic acid (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B Acetonitrile
Gradient 0-10 min, 30% B; 10-25 min, 30-70% B; 25-30 min, 70% B; 30.1-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 215 nm
Injection Volume 20 µL

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound Reference Standard in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL): Dilute the Standard Stock Solution with mobile phase A to achieve the desired concentration.

  • Sample Solution (1 mg/mL of Roxithromycin): Accurately weigh and dissolve approximately 10 mg of the Roxithromycin sample in 10 mL of methanol.

3.1.4. System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Forced Degradation Studies

To establish the stability-indicating nature of the analytical method, forced degradation studies should be performed on Roxithromycin to generate its degradation products, including this compound.

3.2.1. Acid Hydrolysis

  • Treat a 1 mg/mL solution of Roxithromycin in methanol with 0.1 N HCl at 60 °C for 2 hours.

  • Neutralize the solution with 0.1 N NaOH.

  • Analyze the resulting solution by HPLC.

3.2.2. Base Hydrolysis

  • Treat a 1 mg/mL solution of Roxithromycin in methanol with 0.1 N NaOH at 60 °C for 2 hours.

  • Neutralize the solution with 0.1 N HCl.

  • Analyze the resulting solution by HPLC.

3.2.3. Oxidative Degradation

  • Treat a 1 mg/mL solution of Roxithromycin in methanol with 3% H₂O₂ at room temperature for 24 hours.

  • Analyze the resulting solution by HPLC.

3.2.4. Thermal Degradation

  • Expose solid Roxithromycin to 105 °C for 24 hours.

  • Prepare a 1 mg/mL solution in methanol.

  • Analyze the resulting solution by HPLC.

3.2.5. Photolytic Degradation

  • Expose a 1 mg/mL solution of Roxithromycin in methanol to UV light (254 nm) for 24 hours.

  • Analyze the resulting solution by HPLC.

Data Presentation

System Suitability Results
InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
115.21234561.15500
215.21235671.15520
315.31236781.25490
415.21234501.15510
515.31237891.25480
Mean 15.241235881.145500
%RSD 0.3%0.1%--
Linearity of this compound
Concentration (µg/mL)Peak Area (Mean, n=3)
112350
561800
10123600
20247500
50618500
Correlation Coefficient (r²) 0.9998
Forced Degradation Results for Roxithromycin
Stress Condition% Degradation of RoxithromycinPeak Purity of this compound
0.1 N HCl, 60 °C, 2h15.2%Pass
0.1 N NaOH, 60 °C, 2h25.8%Pass
3% H₂O₂, RT, 24h8.5%Pass
Thermal, 105 °C, 24h5.1%Pass
UV Light, 254 nm, 24h12.3%Pass

Visualizations

metabolic_pathway Roxithromycin Roxithromycin Metabolism Hepatic Metabolism (CYP450 Enzymes) Roxithromycin->Metabolism E_O_Demethyl This compound Metabolism->E_O_Demethyl O-Demethylation N_Demethyl N-Demethylroxithromycin Metabolism->N_Demethyl N-Demethylation Other Other Metabolites Metabolism->Other

Caption: Metabolic pathway of Roxithromycin.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_validation Method Validation Standard_Prep Prepare this compound Reference Standard Solution System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Prepare Roxithromycin Sample Solution Analysis Chromatographic Separation Sample_Prep->Analysis System_Suitability->Analysis Integration Peak Integration and Identification Analysis->Integration Quantification Quantification of Impurity Integration->Quantification Validation_Parameters Validation (Linearity, Accuracy, Precision) Quantification->Validation_Parameters Forced_Degradation Forced Degradation Studies Forced_Degradation->Validation_Parameters

Caption: Experimental workflow for impurity analysis.

References

Application Note: Detection of (E)-O-Demethylroxithromycin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-O-Demethylroxithromycin is a known impurity of Roxithromycin, a macrolide antibiotic.[1] The quantitative determination of impurities in active pharmaceutical ingredients (APIs) and finished pharmaceutical products is a critical aspect of quality control in the pharmaceutical industry to ensure the safety and efficacy of the drug product. This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of this compound in pharmaceutical formulations. The method is based on established principles for the analysis of Roxithromycin and its related substances, ensuring compatibility with standard laboratory equipment.[2][3]

Analytical Principle

The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Roxithromycin and its impurities, including this compound, are separated based on their differential partitioning between the stationary and mobile phases. The separated compounds are then detected by a UV detector at a wavelength where the analyte absorbs light, allowing for quantification. Several HPLC methods have been developed for the analysis of roxithromycin and its impurities, demonstrating the suitability of this technique.[3][4]

Method Validation

The described analytical method should be fully validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4] Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatography data acquisition and processing software.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Ammonium acetate (analytical grade).

  • Reference Standards: Roxithromycin Reference Standard (RS), this compound Reference Standard.

  • Pharmaceutical Formulation: Roxithromycin tablets or capsules.

2. Preparation of Solutions

  • Mobile Phase A: Prepare a solution of aqueous ammonium acetate. The use of a volatile buffer like ammonium acetate is advantageous as it is compatible with mass spectrometry (MS) if further characterization is needed.[5]

  • Mobile Phase B: Acetonitrile.

  • Diluent: A suitable mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Solution Preparation:

    • Weigh and finely powder a representative number of Roxithromycin tablets (e.g., 20 tablets).

    • Accurately weigh a portion of the powder equivalent to a specific amount of Roxithromycin.

    • Transfer the powder to a volumetric flask and add the diluent.

    • Sonicate for a specified time to ensure complete dissolution of the active ingredient.

    • Make up to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (Ammonium Acetate buffer) and Mobile Phase B (Acetonitrile)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detection Wavelength 215 nm[5]

4. Data Analysis

  • Identify the peaks of Roxithromycin and this compound in the chromatograms based on their retention times compared to the reference standards.

  • Calculate the amount of this compound in the sample by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of this compound in a pharmaceutical formulation.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)% Impurity (w/w)
This compound Standard5.8152345.0N/A
Roxithromycin Sample 15.912890.420.28%
Roxithromycin Sample 25.814560.480.32%
Roxithromycin Sample 35.913780.450.30%

Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Weighing, Dissolution, Filtration) hplc_injection HPLC Injection sample_prep->hplc_injection standard_prep Standard Preparation (this compound RS) standard_prep->hplc_injection mobile_phase_prep Mobile Phase Preparation (Aqueous Buffer & Acetonitrile) mobile_phase_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation Elution uv_detection UV Detection (215 nm) chrom_separation->uv_detection Detection peak_integration Peak Integration & Identification uv_detection->peak_integration Chromatogram quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for the detection of this compound.

References

Application Notes and Protocols for (E)-O-Demethylroxithromycin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of (E)-O-Demethylroxithromycin, a key metabolite of the macrolide antibiotic roxithromycin, for analytical quantification. The following sections outline various techniques suitable for different biological and environmental matrices, complete with experimental procedures, quantitative data summaries, and workflow visualizations. While specific data for this compound is limited, the provided methods for roxithromycin and other macrolides are readily adaptable.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup in biological matrices like plasma and serum, making it ideal for high-throughput analysis.[1] This technique involves adding a precipitating agent, typically an organic solvent, to denature and precipitate proteins, which are then separated by centrifugation or filtration.[1][2]

Application

This method is primarily used for the analysis of drugs and their metabolites in biological fluids such as plasma, serum, and whole blood prior to LC-MS/MS analysis.[3][4]

Experimental Protocol

Materials:

  • Biological sample (e.g., plasma, serum)

  • Precipitating solvent (e.g., Acetonitrile (ACN), Methanol (MeOH))[1]

  • Internal Standard (IS) solution (e.g., Clarithromycin)[5]

  • Microcentrifuge tubes or 96-well protein precipitation plates[2]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer a known volume (e.g., 100 µL) of the biological sample into a microcentrifuge tube.

  • Add a precipitating solvent, typically in a 3:1 or 4:1 ratio (solvent:sample, v/v). Acetonitrile is often preferred for its efficiency.[6]

  • If an internal standard is used, it can be added to the precipitating solvent.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.[5]

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the analyte of interest.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.[1]

Quantitative Data Summary
AnalyteMatrixPrecipitation SolventRecovery (%)Linearity (ng/mL)LOQ (ng/mL)Reference
RoxithromycinHuman SerumMethanol97 - 10110 - 2048010[5]
Drug CocktailHuman PlasmaAcetonitrile> 80--[6]

Experimental Workflow: Protein Precipitation

cluster_workflow Protein Precipitation Workflow sample 1. Sample Aliquot (e.g., 100 µL Plasma) add_solvent 2. Add Precipitating Solvent (e.g., 300 µL ACN with IS) sample->add_solvent vortex 3. Vortex (1-2 minutes) add_solvent->vortex centrifuge 4. Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analysis 6. LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup.[7][8] It is highly effective for multi-residue analysis in complex matrices like food and environmental samples.[9][10]

Application

This technique is widely used for the extraction of pesticide residues, veterinary drugs, and other contaminants from food matrices such as fruits, vegetables, meat, and fish.[7][11][12]

Experimental Protocol

Materials:

  • Homogenized sample (e.g., fish tissue, vegetables)

  • Acetonitrile (ACN) with 1% acetic acid

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl)

  • Dispersive SPE sorbents (e.g., Primary Secondary Amine (PSA), C18)

  • Centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 2-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (with 1% acetic acid for better recovery of certain analytes).

  • Add the QuEChERS extraction salt packet.

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at 4,000-5,000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing the cleanup sorbents (e.g., PSA to remove fatty acids and C18 to remove nonpolar interferences).

  • Vortex for 30 seconds.

  • Centrifuge at 4,000-5,000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis, possibly after a dilution step.[11]

Quantitative Data Summary
Analyte(s)MatrixRecovery (%)Linearity (µg/kg)LOQ (µg/kg)Reference
7 MacrolidesPork63.9 - 98.45 - 250< 0.1[11]
9 MacrolidesLargemouth Bass89.3 - 108.4-2.0[12]
7 AntibioticsVegetables74.5 - 105.90.01 - 2500.06 - 7.52[7]

Experimental Workflow: QuEChERS

cluster_workflow QuEChERS Workflow homogenize 1. Homogenized Sample extract 2. Add ACN & Extraction Salts homogenize->extract shake_centrifuge1 3. Shake & Centrifuge extract->shake_centrifuge1 dSPE 4. Transfer Supernatant to d-SPE Tube shake_centrifuge1->dSPE shake_centrifuge2 5. Vortex & Centrifuge dSPE->shake_centrifuge2 analyze 6. Analyze Supernatant by LC-MS/MS shake_centrifuge2->analyze

Caption: Workflow for the QuEChERS method.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a versatile and selective sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. It allows for concentration of the analyte and removal of interfering matrix components.[13]

Application

SPE is applicable to a wide range of matrices, including environmental water samples, biological fluids, and food products, for the analysis of various compounds, including antibiotics.[13][14]

Experimental Protocol

Materials:

  • Sample (e.g., water, plasma)

  • SPE cartridges (e.g., Oasis HLB, C18)[13][14]

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., Water/Methanol mixture)

  • Elution solvent (e.g., Methanol, Acetonitrile)

  • SPE vacuum manifold or positive pressure processor

Procedure:

  • Conditioning: Pass a volume of conditioning solvent (e.g., 5 mL of methanol) through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass a volume of equilibration solvent (e.g., 5 mL of water) through the cartridge to prepare the sorbent for the sample matrix.

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate.

  • Washing: Pass a wash solvent through the cartridge to remove interfering compounds, while the analyte of interest remains bound to the sorbent.

  • Elution: Elute the analyte from the cartridge using a small volume of a strong elution solvent.

  • The eluate can then be evaporated and reconstituted for analysis.

Quantitative Data Summary
Analyte(s)MatrixSorbentRecovery (%)LOD (µg/L)Reference
Roxithromycin, etc.Surface WaterOasis HLB92.1 ± 10.00.03[14]
Roxithromycin, etc.WastewaterOasis HLB83.2 ± 13.1-[14]
MacrolidesWaterC18--[13]

Experimental Workflow: Solid-Phase Extraction

cluster_workflow Solid-Phase Extraction Workflow condition 1. Condition Cartridge equilibrate 2. Equilibrate Cartridge condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge load->wash elute 5. Elute Analyte wash->elute analyze 6. Analyze Eluate elute->analyze

Caption: Workflow for Solid-Phase Extraction.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous and an organic phase.[15][16]

Application

LLE is a versatile technique used for the extraction of a wide variety of analytes from aqueous samples, including biological fluids and environmental waters.[15][17]

Experimental Protocol

Materials:

  • Aqueous sample (e.g., plasma, urine)

  • Extraction solvent (immiscible with the sample, e.g., ethyl acetate, methyl tert-butyl ether)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer (for tubes)

  • Centrifuge (for tubes)

Procedure:

  • Place a known volume of the aqueous sample into a separatory funnel or a centrifuge tube.

  • Add a specific volume of the extraction solvent.

  • If necessary, adjust the pH of the aqueous phase to optimize the partitioning of the analyte into the organic phase.

  • Shake the mixture vigorously for several minutes to facilitate the transfer of the analyte into the organic phase.

  • Allow the two phases to separate. If using centrifuge tubes, centrifugation can aid in phase separation.

  • Carefully collect the organic layer containing the analyte.

  • The extraction can be repeated with fresh solvent to improve recovery.

  • The combined organic extracts are then typically evaporated to dryness and the residue is reconstituted in a suitable solvent for analysis.[15]

Quantitative Data Summary
AnalyteMatrixExtraction SolventRecovery (%)LOQ (ng/mL)Reference
ErythromycinHuman Plasma-105 (at 1 ng/mL)0.5[17]

Experimental Workflow: Liquid-Liquid Extraction

cluster_workflow Liquid-Liquid Extraction Workflow sample 1. Aqueous Sample add_solvent 2. Add Immiscible Organic Solvent sample->add_solvent mix 3. Mix Vigorously add_solvent->mix separate 4. Separate Phases mix->separate collect 5. Collect Organic Layer separate->collect analyze 6. Evaporate & Reconstitute for Analysis collect->analyze

Caption: Workflow for Liquid-Liquid Extraction.

References

Optimal Mobile Phase Composition for (E)-O-Demethylroxithromycin Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the determination of (E)-O-Demethylroxithromycin, a related substance of Roxithromycin, using High-Performance Liquid Chromatography (HPLC). The optimal mobile phase composition and other chromatographic conditions are outlined to achieve efficient separation and accurate quantification.

Introduction

This compound is a known impurity of the macrolide antibiotic Roxithromycin. Accurate detection and quantification of this and other related substances are critical for ensuring the quality, safety, and efficacy of Roxithromycin drug products. Reversed-phase HPLC with UV detection is a widely used and reliable technique for this purpose. The selection of an appropriate mobile phase is crucial for achieving the desired separation from the active pharmaceutical ingredient (API) and other impurities.

Recommended HPLC Method

Based on a review of established methods, a robust and reproducible HPLC method for the analysis of Roxithromycin and its impurities, including this compound, utilizes a buffered aqueous-organic mobile phase. The following method is recommended for its compatibility with mass spectrometry (MS), which is beneficial for impurity identification.

Table 1: Recommended Chromatographic Conditions

ParameterRecommended Condition
Stationary Phase C18 column (e.g., Shim VP-ODS, 250 x 4.6 mm, 5 µm)[1][2][3]
Mobile Phase 10 mmol L⁻¹ ammonium acetate and 0.1% formic acid in water : Acetonitrile (62.5:37.5, v/v)[1][2][3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C[3]
Detection UV at 215 nm[2]
Injection Volume 20 µL
Alternative Mobile Phase Compositions

Several mobile phase compositions have been successfully employed for the analysis of Roxithromycin and its related substances. The choice of mobile phase can be adapted based on the specific requirements of the analysis, such as the desired resolution, run time, and detector compatibility. A summary of alternative conditions is provided in Table 2.

Table 2: Alternative Mobile Phase Compositions for Roxithromycin HPLC Analysis

Organic ModifierAqueous PhaseRatio (Organic:Aqueous, v/v)pHReference
Acetonitrile2.0 M (NH₄)₂HPO₄ in water25:75 (with 30 parts water)6.4[2]
Methanol0.03 M KH₂PO₄ buffer60:404.5[4][5]
Acetonitrile0.05 M KH₂PO₄ buffer70:304.2
AcetonitrileKH₂PO₄ buffer70:303.0[6]
AcetonitrileWater35:655.0[7]
AcetonitrileWater80:20N/A[8]
Acetonitrile0.02 M Phosphate buffer60:406.5[9]
Methanol0.05 M KH₂PO₄ buffer65:357.5
Experimental Protocol

This section details the step-by-step procedure for performing the HPLC analysis of this compound.

  • Roxithromycin Reference Standard

  • This compound Reference Standard (if available)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

  • Aqueous Component: Dissolve an appropriate amount of ammonium acetate in HPLC grade water to achieve a final concentration of 10 mmol L⁻¹. Add formic acid to a final concentration of 0.1%. For example, to prepare 1 L, dissolve 0.7708 g of ammonium acetate in 1 L of water and add 1 mL of formic acid.

  • Mobile Phase Mixture: Mix the aqueous component with acetonitrile in a 62.5:37.5 (v/v) ratio.

  • Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter.

  • Accurately weigh a suitable amount of Roxithromycin Reference Standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 0.2 mg/mL).

  • If a reference standard for this compound is available, prepare a separate standard solution in the mobile phase at a suitable concentration.

  • Accurately weigh a portion of the test sample (e.g., powdered tablets) equivalent to a specific amount of Roxithromycin.

  • Transfer the weighed sample to a volumetric flask and add the mobile phase.

  • Sonicate for approximately 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with the mobile phase to achieve a final concentration similar to the standard solution.

  • Filter the solution through a 0.45 µm membrane filter before injection.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the standard solution and record the chromatogram.

  • Inject 20 µL of the sample solution and record the chromatogram.

  • Identify the peaks of Roxithromycin and this compound based on their retention times compared to the reference standards.

  • Calculate the amount of this compound in the sample using the peak areas and the concentration of the reference standard.

System Suitability

Before sample analysis, the performance of the chromatographic system should be verified. The system is deemed suitable if the following criteria are met:

  • Tailing factor for the Roxithromycin peak is not more than 2.0.

  • Theoretical plates for the Roxithromycin peak are not less than 5000.

  • Relative standard deviation (RSD) of the peak area for replicate injections of the standard solution is not more than 2.0%.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Aqueous + Acetonitrile) SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Inject Samples (Standard & Sample) StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition PeakIntegration Peak Identification & Integration DataAcquisition->PeakIntegration Quantification Quantification of This compound PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of (E)-O-Demethylroxithromycin in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-O-Demethylroxithromycin is a metabolite of the macrolide antibiotic roxithromycin. The biotransformation of roxithromycin can occur through several pathways, including O-demethylation, N-demethylation, and hydrolysis of the cladinose moiety[1]. Accurate quantification of roxithromycin and its metabolites in complex biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and sample cleanup, making it ideal for the analysis of drug metabolites in complex biological fluids[2].

This application note provides a detailed protocol for the solid-phase extraction of this compound from complex matrices, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this metabolite.

Physicochemical Properties

Table 1: Physicochemical Properties of Roxithromycin and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )SolubilitypKa (estimated)LogP (estimated)
RoxithromycinC41H76N2O15837.05Freely soluble in acetone and ethanol; practically insoluble in water[3]. Soluble in organic solvents like ethanol, DMSO, and DMF[4].8.5 - 9.53.0 - 4.0
This compoundC40H74N2O15823.03Expected to have slightly increased aqueous solubility compared to roxithromycin.8.5 - 9.52.5 - 3.5
Clarithromycin (Internal Standard)C38H69NO13747.95Soluble in ethanol, acetone; sparingly soluble in water.8.99[5]3.16[5]

Experimental Protocol

This protocol is optimized for the extraction of this compound from human plasma. Modifications may be necessary for other matrices.

Materials and Reagents
  • This compound reference standard

  • Clarithromycin (or a stable isotope-labeled analogue) as internal standard (IS)[6]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (analytical grade)

  • Reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL)

  • Human plasma (blank)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, SPE manifold)

Sample Preparation Workflow

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Plasma Plasma Sample (100 µL) IS Internal Standard (e.g., Clarithromycin) Buffer Buffer (e.g., 0.1M Phosphate, pH 7.4) Vortex Vortex Mix Buffer->Vortex Centrifuge Centrifuge Vortex->Centrifuge Load Load Sample Centrifuge->Load Condition Condition Cartridge (1 mL Methanol, 1 mL Water) Condition->Load Wash1 Wash 1 (1 mL 5% Methanol in Water) Load->Wash1 Wash2 Wash 2 (1 mL Hexane - optional for lipid removal) Wash1->Wash2 Elute Elute Analyte (1 mL Methanol with 0.5% Formic Acid) Wash2->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute (100 µL Mobile Phase) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow for this compound.

Step-by-Step Procedure
  • Preparation of Standard and QC Samples:

    • Prepare stock solutions of this compound and the internal standard (e.g., Clarithromycin) in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions by serially diluting the stock solutions with methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

    • Spike blank plasma with the working solutions to achieve the desired concentrations.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

    • Add 200 µL of 0.1 M phosphate buffer (pH 7.4) to dilute the sample and adjust the pH.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins. The supernatant will be used for SPE.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

    • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

    • Washing:

      • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

      • (Optional) For matrices with high lipid content, a second wash with 1 mL of hexane can be performed to remove non-polar interferences. Ensure the cartridge is dried thoroughly after the hexane wash.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 0.5% formic acid. The acidic modifier helps to ensure the basic macrolide is in its protonated form, aiding elution from the reversed-phase sorbent.

  • Post-Extraction:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Data Presentation

The performance of the SPE method should be evaluated by determining the recovery, matrix effect, and process efficiency. These parameters are crucial for ensuring the accuracy and reliability of the analytical method.

Table 2: SPE Method Performance Parameters

ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)Acceptance Criteria
Recovery (%) 80 - 120%
This compound
Internal Standard
Matrix Effect (%) 85 - 115%
This compound
Internal Standard
Process Efficiency (%) 70 - 130%
This compound
Internal Standard
  • Recovery = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100

  • Matrix Effect = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100

  • Process Efficiency = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in neat solution) x 100

Discussion

This protocol provides a robust and reliable method for the extraction of this compound from complex biological matrices. The use of a reversed-phase SPE sorbent is well-suited for the moderately lipophilic nature of macrolide antibiotics and their metabolites. The pre-treatment step involving protein precipitation and pH adjustment is critical for achieving high recovery and minimizing matrix effects. The selection of an appropriate internal standard, such as clarithromycin or a stable-isotope labeled version of the analyte, is essential for accurate quantification by compensating for variability during the extraction and analysis process[7][8].

The wash step with a low percentage of organic solvent effectively removes polar interferences without causing significant loss of the analyte. The final elution with an acidified organic solvent ensures the complete recovery of this compound. This method can be readily adapted for use in high-throughput settings by employing 96-well SPE plates.

Conclusion

The described solid-phase extraction protocol offers an effective and reproducible method for the isolation and purification of this compound from complex matrices prior to LC-MS/MS analysis. The detailed steps and performance metrics provide a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and bioanalysis.

Logical Relationship Diagram

Logical_Relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs Analyte This compound Pretreatment Sample Pre-treatment (Dilution, Protein Precipitation) Analyte->Pretreatment Matrix Complex Matrix (e.g., Plasma) Matrix->Pretreatment IS Internal Standard IS->Pretreatment SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Pretreatment->SPE Analysis LC-MS/MS Analysis SPE->Analysis Quantification Accurate Quantification Analysis->Quantification Pharmacokinetics Pharmacokinetic Data Quantification->Pharmacokinetics

Caption: Logical Flow from Sample to Pharmacokinetic Data.

References

Troubleshooting & Optimization

troubleshooting (E)-O-Demethylroxithromycin peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Troubleshooting HPLC Peak Tailing

This guide provides a comprehensive approach to troubleshooting peak tailing for (E)-O-Demethylroxithromycin and similar macrolide antibiotic compounds in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. Peak tailing is a common distortion where the back half of the peak is broader than the front half, resulting in an asymmetrical peak.[1] This can compromise the accuracy and precision of quantification by making it difficult to integrate the peak area correctly.[1] A tailing factor greater than 1.2 is generally considered significant.[2]

Q2: What are the common causes of peak tailing for a basic compound like this compound?

A2: The primary cause of peak tailing for basic compounds is the interaction with the stationary phase in more than one way.[3][4] While the main interaction is hydrophobic, secondary interactions can occur between basic functional groups on the analyte (like amines) and acidic residual silanol groups on the surface of silica-based columns.[3][4][5] Other potential causes include column overload, column contamination or degradation, and extra-column dead volume.[2][4][5][6]

Q3: How is the peak tailing factor calculated?

A3: The tailing factor (Tf), as defined by the USP, is calculated by measuring the peak width at 5% of the peak height. The formula is:

Tf = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the width of the peak at 5% of its height.

  • f is the distance from the leading edge of the peak to the peak maximum at 5% height.[7]

A Tf value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.

Troubleshooting Guide

This step-by-step guide will help you diagnose and resolve peak tailing issues. It's recommended to change only one parameter at a time to isolate the cause of the problem.[6]

Step 1: Initial Assessment & System Check

Q4: My peak for this compound is tailing. Where do I start?

A4: First, determine if the tailing affects only your target analyte or all peaks in the chromatogram.

  • If all peaks are tailing: This suggests a physical or system-wide issue.[5][8] Check for extra-column dead volume, which can be caused by loose fittings, incorrect tubing length or diameter, or a void at the column inlet.[5][6][8] Ensure all fittings are secure and that you are using the appropriate tubing for your system.[6]

  • If only the analyte peak (or other basic compounds) is tailing: This points towards a chemical interaction between your analyte and the stationary phase.[8] This is the most likely scenario for a basic compound like a macrolide derivative.

Step 2: Mobile Phase Optimization

Q5: How can I adjust my mobile phase to reduce peak tailing?

A5: Mobile phase pH is a critical factor for basic compounds. The goal is to suppress the ionization of the residual silanol groups on the silica column packing.

  • Lower the Mobile Phase pH: Reducing the pH to 3.0 or lower will protonate the silanol groups, minimizing their ability to interact with your basic analyte.[3][5][9] Additives like 0.1% formic acid or trifluoroacetic acid are commonly used.[5] Be sure to use a column that is stable at low pH.[5]

  • Increase Buffer Concentration: At a neutral pH, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate buffer) can help mask the silanol interactions by increasing the ionic strength of the mobile phase.[5] Note that high buffer concentrations (>10 mM) may not be suitable for LC-MS due to potential ion suppression.[5]

  • Add a Competing Base: An older but still effective technique is to add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.[5][9][10] The TEA will preferentially interact with the active silanol sites, preventing your analyte from doing so.[5]

Step 3: Column Evaluation

Q6: Could my column be the problem?

A6: Yes, the column is often a key factor in peak tailing for basic compounds.

  • Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," where the free silanol groups are chemically bonded with a small silylating agent to make them inert.[5] Using a column specifically designated as base-deactivated (BDS) or end-capped is highly recommended for analyzing basic compounds.[5][9]

  • Consider Alternative Stationary Phases: If tailing persists, consider columns with alternative stationary phases that are less prone to silanol interactions. These include hybrid silica-organic phases or polymer-based columns.[9][10]

  • Check for Column Contamination or Degradation: Contaminants from previous samples can accumulate at the head of the column, leading to peak shape distortion.[4] A guard column can help protect your analytical column.[5] If the column is old or has been used under harsh conditions, the stationary phase may be degraded. Try flushing the column with a strong solvent or, if necessary, replace it.[2]

Step 4: Sample and Injection Parameters

Q7: Can my sample preparation or injection method cause peak tailing?

A7: Yes, several factors related to the sample and its introduction into the system can cause peak tailing.

  • Prevent Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion.[5][6] To check for this, try diluting your sample or reducing the injection volume.[2][5] If the peak shape improves, overloading was likely the issue.

  • Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the mobile phase itself. If you must use a different solvent, it should be weaker (less eluotropic) than your mobile phase.[2] Injecting a sample in a much stronger solvent can cause significant peak shape problems.

  • Ensure Proper Sample Cleanup: Complex sample matrices can contain components that interfere with the chromatography.[2] Employing a sample cleanup technique like Solid Phase Extraction (SPE) can remove these interferences and improve peak shape.[7]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 a1_yes Check System for Dead Volume, Leaks, and Column Voids q1->a1_yes Yes q2 Isolate Chemical vs. Physical Cause q1->q2 No, only analyte end_node Peak Shape Improved a1_yes->end_node a2_mobile_phase Optimize Mobile Phase: - Lower pH (<3) - Increase Buffer Strength - Add Competing Base (TEA) q2->a2_mobile_phase a2_column Evaluate Column: - Use End-Capped/BDS Column - Check for Contamination - Consider Alternate Chemistry q2->a2_column a2_sample Adjust Sample/Injection: - Dilute Sample - Reduce Injection Volume - Match Sample Solvent q2->a2_sample a2_mobile_phase->end_node a2_column->end_node a2_sample->end_node

References

Technical Support Center: Optimizing Chromatographic Separation of Roxithromycin and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of roxithromycin and its related substances. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their separation methods.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC/UPLC analysis of roxithromycin, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why am I observing poor peak shape (tailing or fronting) for the roxithromycin peak?

Answer:

Peak asymmetry for roxithromycin is a frequent issue and can often be attributed to several factors:

  • Secondary Interactions: Silanol groups on the surface of the silica-based C18 column can interact with the basic nitrogen atom in the roxithromycin molecule, leading to peak tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of roxithromycin and its interaction with the stationary phase.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Adjust pH: Ensure the mobile phase pH is in a range where roxithromycin is in a single ionic form, typically between 3 and 7. A lower pH (e.g., 3-4.5) can protonate the tertiary amine, potentially improving peak shape.[1][2]

    • Add an Amine Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can mask the active silanol sites on the column and reduce tailing.

  • Column Selection:

    • End-capped Columns: Utilize a modern, high-purity, end-capped C18 column to minimize silanol interactions.

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polymer-based column, which may offer different selectivity and improved peak shape.

  • Sample Concentration:

    • Dilute the Sample: Reduce the concentration of the sample being injected to avoid overloading the column.

Question 2: I am having difficulty separating roxithromycin from its known impurities, particularly N-demethyl roxithromycin. What can I do to improve resolution?

Answer:

Co-elution of roxithromycin and its structurally similar impurities is a common challenge. Optimizing the mobile phase composition and other chromatographic parameters is key to achieving adequate separation.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution. Methanol can sometimes offer different selectivity compared to acetonitrile.[1]

    • Buffer Concentration and pH: Adjusting the buffer concentration and pH can alter the ionization of both roxithromycin and its impurities, thereby affecting their retention and selectivity. Experiment with different buffer systems (e.g., phosphate vs. acetate) and a range of pH values.[1][2]

  • Gradient Elution: If isocratic elution is not providing sufficient resolution, developing a gradient elution method can help to separate closely eluting peaks.

  • Column Parameters:

    • Column Length and Particle Size: A longer column or a column with a smaller particle size (e.g., sub-2 µm for UPLC) will provide higher efficiency and better resolution.

    • Temperature: Optimizing the column temperature can influence selectivity. Try varying the temperature in increments of 5°C.

Question 3: My retention times are drifting and not reproducible between injections. What is causing this?

Answer:

Retention time instability can stem from several sources, including the HPLC system, mobile phase preparation, and column equilibration.

Troubleshooting Steps:

  • System Check:

    • Pump Performance: Ensure the pump is delivering a consistent flow rate and that there are no leaks in the system.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations. Ensure the mobile phase is properly degassed using an online degasser or by sonication.

  • Mobile Phase Preparation:

    • Accurate Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.

    • Evaporation: Prevent selective evaporation of the more volatile organic component of the mobile phase by keeping the solvent reservoirs capped.

  • Column Equilibration:

    • Sufficient Equilibration Time: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. This is particularly important for gradient methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an HPLC method for roxithromycin and its impurities?

A1: A good starting point for method development would be a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile or methanol and a phosphate or acetate buffer at a pH between 3 and 7.[1][2][3] A common starting gradient might be from a low to a high concentration of the organic modifier. Detection is typically performed at a low UV wavelength, such as 205 nm or 215 nm.[1][3]

Q2: What are the major known impurities of roxithromycin?

A2: Some of the common impurities of roxithromycin include N-demethyl roxithromycin, decladinosyl roxithromycin, and roxithromycin Z-isomer.[4] Forced degradation studies have also identified various degradation products under acidic, basic, oxidative, and photolytic conditions.[1]

Q3: How can I confirm the identity of the impurity peaks in my chromatogram?

A3: The most definitive way to identify impurity peaks is by using a mass spectrometer (MS) detector coupled to the HPLC system (LC-MS). This allows for the determination of the mass-to-charge ratio of each eluting compound, which can be used to deduce its molecular weight and elemental composition. Comparison with reference standards of known impurities is also a common practice.

Experimental Protocols

Below are detailed methodologies for commonly cited experiments in the analysis of roxithromycin.

Protocol 1: Stability-Indicating HPLC Method[1]
  • Objective: To separate roxithromycin from its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: ODS C18 (150 x 4.6 mm i.d., 5 µm particle size).

    • Mobile Phase: 0.03 M potassium dihydrogen phosphate buffer-methanol (40:60, v/v), adjusted to pH 4.5.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 215 nm.

    • Temperature: Ambient.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of roxithromycin in methanol. Further dilute with the mobile phase to the desired concentration.

    • Forced Degradation:

      • Alkaline: Treat the drug solution with NaOH and heat.

      • Oxidative: Treat the drug solution with H₂O₂ and heat.

      • Photolytic: Expose the drug solution to UV light.

Protocol 2: RP-HPLC Method for Quantification in Formulations[5]
  • Objective: To quantify roxithromycin in pharmaceutical dosage forms.

  • Instrumentation: RP-HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: BDS Hypersil C18 (150 × 4.6 mm, 5µm).

    • Mobile Phase: Acetonitrile and 0.05M Potassium dihydrogen orthophosphate (pH adjusted to 3 with orthophosphoric acid) in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µl.

    • Column Oven Temperature: 25°C.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve roxithromycin working standard in the mobile phase.

    • Sample Solution: Weigh and powder tablets. Extract a quantity of powder equivalent to a known amount of roxithromycin with a suitable solvent, filter, and dilute with the mobile phase.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Roxithromycin Analysis

ParameterMethod 1[1]Method 2[5]Method 3[3]Method 4[2]
Column ODS C18 (150 x 4.6 mm, 5 µm)BDS Hypersil C18 (150 × 4.6 mm, 5µm)C18X'terra RP18 (250*4.6 mm, 5µ)
Mobile Phase 0.03 M KH₂PO₄ buffer:Methanol (40:60), pH 4.50.05M KH₂PO₄ buffer:Acetonitrile (50:50), pH 30.06 M KH₂PO₄ buffer:Acetonitrile (50:50), pH 7.4KH₂PO₄ buffer:Acetonitrile (30:70), pH 3
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 215 nm254 nm205 nmNot Specified
Temperature Ambient25°CNot SpecifiedNot Specified

Visualizations

Troubleshooting_Peak_Tailing start Problem: Peak Tailing for Roxithromycin cause1 Secondary Silanol Interactions start->cause1 cause2 Inappropriate Mobile Phase pH start->cause2 cause3 Column Overload start->cause3 solution1a Use End-capped Column cause1->solution1a solution1b Add Amine Modifier (e.g., TEA) to Mobile Phase cause1->solution1b solution2 Adjust Mobile Phase pH (e.g., 3.0 - 4.5) cause2->solution2 solution3 Dilute Sample cause3->solution3 Troubleshooting_Poor_Resolution start Problem: Poor Resolution (Roxithromycin & Impurities) param1 Mobile Phase Composition start->param1 param2 Elution Mode start->param2 param3 Column Parameters start->param3 solution1a Vary Organic Modifier Ratio param1->solution1a solution1b Adjust Buffer pH and Concentration param1->solution1b solution2 Switch to Gradient Elution param2->solution2 solution3a Use Longer Column or Smaller Particle Size param3->solution3a solution3b Optimize Column Temperature param3->solution3b

References

Technical Support Center: (E)-O-Demethylroxithromycin Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression and other issues during the mass spectrometric analysis of (E)-O-Demethylroxithromycin, a key metabolite of the macrolide antibiotic roxithromycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a metabolite of roxithromycin, a semi-synthetic macrolide antibiotic. The study of its concentration in biological matrices is crucial for pharmacokinetic and drug metabolism studies, helping to understand the absorption, distribution, metabolism, and excretion (ADME) of roxithromycin. O-Demethylation is one of the main metabolic routes for roxithromycin in humans.[1][2]

Q2: What are the common metabolic pathways of Roxithromycin?

Roxithromycin undergoes several biotransformation pathways in the human body. The primary routes include:

  • O-demethylation: Formation of this compound.

  • N-demethylation: Formation of N-demethylated derivatives.

  • Isomerization: Conversion from the (E)-isomer to the (Z)-isomer.

  • Hydrolysis: Cleavage of the cladinose sugar moiety.

  • Dealkylation: Removal of the oxime ether side chain.[2]

Q3: What is signal suppression in mass spectrometry and why is it a concern for this compound analysis?

Signal suppression is a type of matrix effect where the ionization efficiency of the target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[3][4][5][6] This leads to a decreased instrument response, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of the analytical method. Given that metabolites are often present at lower concentrations than the parent drug, mitigating signal suppression is critical for reliable analysis.

Q4: What are the primary causes of signal suppression in LC-MS/MS analysis?

The leading causes of signal suppression, a common matrix effect, include:

  • Co-eluting endogenous matrix components: Phospholipids, salts, and proteins from biological samples are common culprits.[7]

  • Competition for ionization: In the ion source, matrix components can compete with the analyte for charge, leading to a reduction in the analyte's ion signal.

  • Changes in droplet properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering the formation of gas-phase analyte ions.

  • Ion-pairing reagents: Some mobile phase additives can suppress ionization.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step Detailed Explanation
Signal Suppression from Matrix Effects 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation.SPE and LLE are more effective at removing interfering matrix components like phospholipids compared to protein precipitation, thereby reducing ion suppression.[8]
2. Optimize Chromatography: Adjust the LC gradient to achieve better separation of this compound from the matrix interferences.Increasing the chromatographic resolution can move the analyte's elution time away from regions of significant ion suppression.[9]
3. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of matrix components.Dilution can alleviate signal suppression but may compromise the ability to detect low concentrations of the analyte.
4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporate a SIL-IS for this compound.A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.
Suboptimal Mass Spectrometer Settings 1. Optimize MS/MS Transitions: Infuse a standard solution of this compound to determine the optimal precursor and product ions and adjust collision energy and other MS parameters.The fragmentation of macrolides can be complex. Ensuring the most intense and specific transitions are monitored is key to sensitivity. The protonated molecule [M+H]⁺ of roxithromycin is m/z 837.5, which fragments to m/z 679.5 by losing the cladinose sugar (158 Da). A similar loss would be expected for its O-demethylated metabolite.[10]
2. Check Ion Source Parameters: Optimize the ion source temperature, gas flows (nebulizer and drying gas), and capillary voltage.Proper desolvation and ionization are critical. These parameters can be source- and compound-dependent.
Issue 2: Poor Reproducibility and Accuracy
Possible Cause Troubleshooting Step Detailed Explanation
Inconsistent Matrix Effects 1. Implement Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples being analyzed.This helps to compensate for consistent matrix effects across the calibration curve and the unknown samples.
2. Use an Appropriate Internal Standard: Ensure the internal standard (e.g., Clarithromycin or a SIL-IS) tracks the analyte's behavior throughout the sample preparation and analysis process.An ideal internal standard should have similar extraction recovery, chromatographic retention, and ionization response to the analyte.[11][12]
Sample Preparation Variability 1. Standardize the Protocol: Ensure all steps of the sample preparation are performed consistently for all samples, calibrators, and quality controls.Minor variations in extraction times, solvent volumes, or vortexing can introduce variability.
2. Evaluate Extraction Recovery: Perform experiments to determine the extraction recovery and its consistency across different concentrations.Low or variable recovery will lead to inaccurate results.

Quantitative Data Summary

Sample Preparation MethodTypical Signal Suppression Range (%)[3][5][6]Expected Improvement in Signal-to-Noise Ratio
Protein Precipitation (PPT)50 - 90Low
Liquid-Liquid Extraction (LLE)20 - 60Moderate
Solid Phase Extraction (SPE)10 - 40High

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from general methods for macrolide analysis in biological fluids.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Clarithromycin or a stable isotope-labeled standard for this compound)

  • Phosphoric acid (0.1 M)

  • Methanol

  • SPE cartridges (e.g., C18 or polymeric)

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the IS working solution. Vortex for 30 seconds. Add 500 µL of 0.1 M phosphoric acid and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Elution: Elute the analyte and IS with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

This is a representative method based on the analysis of roxithromycin.[11][12]

Liquid Chromatography (LC) Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by infusing a standard. The precursor ion will be [M+H]⁺. A likely product ion would result from the loss of the cladinose sugar.

    • Roxithromycin (for comparison): Precursor: m/z 837.5, Product: m/z 679.5

    • Clarithromycin (IS): Precursor: m/z 748.5, Product: m/z 590.4

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporate & Reconstitute spe->evap lc Liquid Chromatography evap->lc ms Mass Spectrometry lc->ms quant Quantification ms->quant

Caption: Experimental workflow for the analysis of this compound.

roxithromycin_metabolism rox Roxithromycin odem This compound rox->odem O-Demethylation ndem N-Demethylroxithromycin rox->ndem N-Demethylation iso (Z)-Isomers rox->iso Isomerization hyd Hydrolysis Products rox->hyd Hydrolysis

Caption: Major metabolic pathways of Roxithromycin.

References

Technical Support Center: Optimizing (E)-O-Demethylroxithromycin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of (E)-O-Demethylroxithromycin during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during extraction?

A1: While specific experimental data for this compound is limited, we can infer its properties from its parent compound, roxithromycin. Roxithromycin is a basic and moderately lipophilic compound.

  • pKa: The strongest basic pKa of roxithromycin is approximately 9.27. This means it will be positively charged in acidic solutions and neutral in basic solutions. As a demethylated metabolite, this compound is expected to have a slightly lower pKa.

  • logP: The octanol-water partition coefficient (logP) of roxithromycin is in the range of 2.9 to 3.1, indicating its lipophilic nature. This compound is likely to be slightly more polar (lower logP) due to the removal of a methyl group.

These properties are critical for selecting the appropriate extraction technique and optimizing parameters like pH.

Q2: Which extraction technique is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective for extracting this compound. The choice depends on factors like sample matrix complexity, required sample cleanup, and throughput.

  • LLE is a simpler technique but may be less clean and use larger volumes of organic solvents.

  • SPE offers higher selectivity, cleaner extracts, and the potential for higher concentration factors, making it well-suited for complex biological matrices.[1]

Q3: How does pH affect the extraction of this compound?

A3: As a basic compound, the pH of the sample and aqueous solutions plays a crucial role in the extraction of this compound.

  • For LLE: To extract the neutral form of the analyte into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa (i.e., pH > 11).

  • For SPE (Reversed-Phase or Cation Exchange): To retain the compound on the sorbent, the sample pH should be adjusted to be at least 2 pH units below its pKa (i.e., pH < 7) to ensure it is in its charged, more polar form. For elution, a basic solvent is used to neutralize the compound.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Recommended Solution
Inappropriate Sorbent For a basic compound like this compound, consider using a mixed-mode cation exchange sorbent or a reversed-phase sorbent (e.g., C18, HLB) with appropriate pH adjustment.
Sample pH Not Optimized Ensure the sample pH is at least 2 units below the pKa of the analyte to ensure retention on reversed-phase or cation-exchange sorbents.
Inefficient Elution Increase the organic solvent strength in the elution buffer. For cation-exchange SPE, use a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte for elution.
Sorbent Bed Drying Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps.
Flow Rate Too High Optimize the flow rate during sample loading and elution to ensure adequate interaction time between the analyte and the sorbent. A slower flow rate can improve recovery.
Insufficient Elution Volume Increase the volume of the elution solvent to ensure complete recovery of the analyte from the sorbent.
Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Recommended Solution
Incorrect Aqueous Phase pH Adjust the pH of the aqueous sample to be at least 2 pH units above the pKa of this compound (pH > 11) to ensure it is in its neutral, more organo-soluble form.
Inappropriate Organic Solvent Select an organic solvent that is immiscible with water and has a good affinity for the analyte. Common choices for macrolides include methyl tert-butyl ether (MTBE), ethyl acetate, or mixtures like hexane:isoamyl alcohol.
Insufficient Mixing Ensure thorough mixing of the aqueous and organic phases by vortexing or gentle shaking to maximize the surface area for extraction.
Emulsion Formation To break emulsions, try adding salt to the aqueous phase, centrifuging the sample at a higher speed, or filtering through a glass wool plug.
Incomplete Phase Separation Allow sufficient time for the phases to separate completely. Centrifugation can aid in achieving a clear separation.

Quantitative Data Summary

Table 1: Reported Recovery of Roxithromycin using Solid-Phase Extraction

Sorbent Sample Matrix Elution Solvent Average Recovery (%)
Oasis HLBSurface WaterNot Specified92.1 ± 10.0
Oasis HLBWastewaterNot Specified83.2 ± 13.1
CN CartridgePlasmaNot Specified> 90
MCM-41 SilicaHoney & MilkNot Specified83.2 - 105.3

Table 2: Reported Recovery of Roxithromycin using Liquid-Liquid Extraction

Extraction Solvent Sample Matrix Average Recovery (%)
Hexane:Isoamyl Alcohol (98:2)Human Plasma90 ± 3
Tert-butyl Methyl EtherRat Plasma~112
Not SpecifiedSpiked Plasma (0.40 µg/ml)81.36
Not SpecifiedSpiked Plasma (3.20 µg/ml)79.83
Not SpecifiedSpiked Plasma (12.80 µg/ml)81.12

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an appropriate internal standard.

    • Add 4 mL of 4% phosphoric acid and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water.

  • Sample Loading:

    • Load the pre-treated supernatant onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 2% formic acid in water to remove acidic and neutral interferences.

    • Wash the cartridge with 3 mL of methanol to remove lipids.

  • Elution:

    • Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Detailed Protocol for Liquid-Liquid Extraction (LLE) from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To 500 µL of plasma in a polypropylene tube, add an appropriate internal standard.

    • Add 100 µL of 1 M sodium hydroxide to adjust the pH to > 11. Vortex for 10 seconds.

  • Extraction:

    • Add 3 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Phase Separation:

    • Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction start Start: Plasma Sample add_is Add Internal Standard start->add_is acidify Acidify (e.g., 4% H3PO4) add_is->acidify vortex1 Vortex acidify->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant condition 1. Condition (Methanol) supernatant->condition equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash1 4. Wash 1 (Aqueous Acid) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (Basic Methanol) wash2->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

LLE_Troubleshooting start Low Recovery in LLE check_ph Is aqueous pH > pKa + 2? start->check_ph adjust_ph Adjust pH with base check_ph->adjust_ph No check_solvent Is organic solvent appropriate? check_ph->check_solvent Yes adjust_ph->check_solvent change_solvent Select a more suitable solvent (e.g., MTBE, Ethyl Acetate) check_solvent->change_solvent No check_mixing Was mixing sufficient? check_solvent->check_mixing Yes change_solvent->check_mixing increase_mixing Increase vortexing time/speed check_mixing->increase_mixing No check_emulsion Emulsion formed? check_mixing->check_emulsion Yes increase_mixing->check_emulsion break_emulsion Add salt, centrifuge, or filter check_emulsion->break_emulsion Yes end Improved Recovery check_emulsion->end No break_emulsion->end

Caption: Troubleshooting Logic for Low Recovery in Liquid-Liquid Extraction (LLE).

References

Technical Support Center: Analysis of (E)-O-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of (E)-O-Demethylroxithromycin during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its on-column degradation a concern?

This compound is a known impurity and metabolite of the macrolide antibiotic roxithromycin. On-column degradation during HPLC analysis can lead to inaccurate quantification of this impurity, potentially impacting the quality assessment of roxithromycin drug substances and products. The appearance of unexpected peaks can complicate impurity profiling and method validation.

Q2: What are the primary factors that can cause the on-column degradation of this compound?

Based on studies of roxithromycin and other macrolide antibiotics, the primary factors contributing to on-column degradation include:

  • Mobile Phase pH: Macrolides like roxithromycin are known to be unstable in acidic and alkaline conditions.[1][2][3] Extreme pH values in the mobile phase can catalyze hydrolysis of the lactone ring or other labile groups.

  • Column Temperature: Elevated column temperatures can accelerate degradation reactions.[4]

  • Stationary Phase Interactions: Active sites on the column packing material, such as residual silanol groups on silica-based columns, can interact with the analyte and promote degradation.[5][6]

  • Extended Run Times: Longer exposure of the analyte to the chromatographic conditions increases the opportunity for degradation to occur.[5]

Q3: What is the ideal pH range for the mobile phase to minimize degradation?

For the analysis of roxithromycin and its related compounds, a slightly acidic to neutral pH range is generally recommended. Studies have shown that a mobile phase pH of around 4.5 permits good separation of roxithromycin from its degradation products while maintaining peak integrity.[7] Using a mobile phase with a pH lower than 4 can lead to distorted peaks, while a pH higher than 5 may cause co-elution with degradation products.[7] It is crucial to empirically determine the optimal pH for your specific application.

Q4: Can the choice of HPLC column influence the stability of this compound?

Yes, the choice of HPLC column can significantly impact analyte stability. Columns with a high concentration of exposed silanol groups can contribute to the degradation of basic compounds like macrolides.[5][6] Using end-capped columns or columns with a stationary phase that is stable over a wider pH range, such as those with hybrid particle technology or polymer-based columns, can help minimize these interactions.

Q5: Are there any specific mobile phase additives that can help stabilize this compound?

While not explicitly documented for this compound, the use of buffers is essential to control the mobile phase pH and minimize pH shifts that could induce degradation. Phosphate buffers are commonly used, but they are not volatile and thus incompatible with mass spectrometry.[1] For LC-MS applications, volatile buffers like ammonium acetate or ammonium formate are preferred.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound that may be related to on-column degradation.

Observed Issue Potential Cause Recommended Action(s)
Appearance of extra, unexpected peaks in the chromatogram, especially for known stable samples. On-column degradation of the analyte.1. Optimize Mobile Phase pH: Adjust the mobile phase pH to a range of 4.5-6.5.[7][10] 2. Reduce Column Temperature: Lower the column temperature to ambient or sub-ambient levels (e.g., 25-30 °C).[4] 3. Decrease Run Time: Increase the flow rate or use a shorter column to reduce the time the analyte spends on the column.[11] 4. Evaluate Column Chemistry: Switch to a well-end-capped C18 column or a column with a different stationary phase (e.g., phenyl, cyano) to minimize interactions with silanol groups.[5][6]
Poor peak shape (tailing or fronting) for the this compound peak. Secondary interactions with the stationary phase, which can sometimes precede degradation.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa. 2. Use Mobile Phase Additives: Incorporate a competing base like triethylamine (for non-MS applications) to block active silanol sites. 3. Select a Different Column: As mentioned above, a different column chemistry may provide better peak shape.
Inconsistent peak areas or loss of analyte over a sequence of injections. Progressive degradation of the analyte on the column or instability in the sample solution.1. Verify Sample Stability: Analyze the sample at different time points after preparation to confirm its stability in the chosen diluent. 2. Implement Troubleshooting Steps for On-Column Degradation: Follow the recommendations for the appearance of extra peaks. 3. Equilibrate the Column Thoroughly: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.

Experimental Protocols

Recommended HPLC Method for Stability-Indicating Analysis of Roxithromycin and its Impurities

This method is adapted from established procedures for roxithromycin and is designed to minimize on-column degradation.[7][12]

  • Column: Xterra RP18 (250 x 4.6 mm, 5 µm) or equivalent end-capped C18 column.

  • Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.2 with phosphoric acid) in a ratio of 70:30 (v/v). For LC-MS compatibility, a mobile phase of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (37.5:62.5 v/v) can be used.[8]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.[8]

  • Detection: UV at 207 nm or 215 nm.[7]

  • Injection Volume: 20 µL.

  • Sample Diluent: Mobile phase.

Procedure for Investigating On-Column Degradation
  • Prepare a standard solution of this compound in the mobile phase.

  • Inject the standard solution onto the HPLC system under the initial analytical conditions.

  • If unexpected peaks are observed, systematically modify the following parameters one at a time:

    • Temperature: Decrease the column temperature in 5 °C increments (e.g., from 40 °C to 25 °C).

    • pH: Prepare mobile phases with slightly different pH values within the 4.0 to 6.0 range.

    • Flow Rate: Increase the flow rate to shorten the analysis time.

  • Compare the chromatograms obtained under the different conditions to identify the parameters that minimize the formation of degradation products.

Visualizations

Troubleshooting_Workflow start Start: Unexpected peaks observed check_temp Is column temperature > 30°C? start->check_temp reduce_temp Action: Reduce temperature to 25-30°C check_temp->reduce_temp Yes check_ph Is mobile phase pH < 4.0 or > 6.5? check_temp->check_ph No reduce_temp->check_ph adjust_ph Action: Adjust pH to 4.5-6.5 check_ph->adjust_ph Yes check_runtime Is analysis time long? check_ph->check_runtime No adjust_ph->check_runtime reduce_runtime Action: Increase flow rate or use a shorter column check_runtime->reduce_runtime Yes check_column Are you using a non-end-capped silica column? check_runtime->check_column No reduce_runtime->check_column change_column Action: Switch to an end-capped or hybrid/polymeric column check_column->change_column Yes end End: Degradation minimized check_column->end No change_column->end

Caption: Troubleshooting workflow for on-column degradation.

Degradation_Factors degradation This compound On-Column Degradation ph Mobile Phase pH (Acidic or Basic) degradation->ph temp High Column Temperature degradation->temp column Stationary Phase Interactions (e.g., Silanols) degradation->column time Long Residence Time on Column degradation->time

References

Technical Support Center: Resolving Co-elution of (E)-O-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of (E)-O-Demethylroxithromycin with its isomeric impurities during chromatographic analysis.

Troubleshooting Guides

Issue: Poor resolution between this compound and a co-eluting impurity.

Initial Assessment Workflow

start Start: Co-elution Observed check_method Review Current HPLC Method (Column, Mobile Phase, pH, Temp) start->check_method is_isomer Hypothesize Co-eluting Peak is an Isomer check_method->is_isomer ph_optimization Optimize Mobile Phase pH is_isomer->ph_optimization solvent_optimization Modify Organic Solvent Ratio & Strength ph_optimization->solvent_optimization success Resolution Achieved ph_optimization->success Successful fail Resolution Not Achieved ph_optimization->fail Unsuccessful column_screening Screen Alternative Stationary Phases solvent_optimization->column_screening solvent_optimization->success Successful solvent_optimization->fail Unsuccessful advanced_techniques Consider Advanced Techniques (2D-LC, SFC) column_screening->advanced_techniques column_screening->success Successful column_screening->fail Unsuccessful advanced_techniques->success Successful

Caption: Troubleshooting workflow for co-elution.

Troubleshooting Steps:

  • Mobile Phase pH Optimization:

    • Rationale: Geometric isomers of roxithromycin, and likely its derivatives like O-Demethylroxithromycin, can interconvert in a pH-dependent manner. The co-eluting impurity is potentially the (Z)-isomer of O-Demethylroxithromycin. Altering the mobile phase pH can influence the ionization state and conformation of the isomers, leading to differential retention.

    • Action: Systematically adjust the pH of the aqueous component of the mobile phase. For reversed-phase HPLC, explore a pH range around the pKa of the analytes. Since roxithromycin is unstable in highly acidic conditions (pH < 3), it is advisable to investigate a pH range from 4 to 8.[1] Prepare mobile phases with small pH increments (e.g., 0.2-0.5 pH units) and monitor the resolution.

  • Modification of Organic Solvent:

    • Rationale: The choice and proportion of the organic modifier in the mobile phase significantly impact selectivity.

    • Action:

      • Solvent Type: If using acetonitrile, try substituting it with methanol or a mixture of acetonitrile and methanol. Different organic solvents can induce different solvation effects and alter the interaction with the stationary phase.

      • Gradient Elution: If using isocratic elution, switch to a shallow gradient. A slow, shallow gradient can often resolve closely eluting peaks that co-elute under isocratic conditions.

  • Stationary Phase Screening:

    • Rationale: The chemistry of the stationary phase plays a crucial role in the separation mechanism. Standard C18 columns may not provide sufficient selectivity for isomeric impurities.

    • Action:

      • Phenyl Columns: Phenyl-hexyl or other phenyl-based stationary phases can offer alternative selectivity for aromatic and unsaturated compounds through π-π interactions.

      • Embedded Polar Group (EPG) Columns: Columns with embedded polar groups (e.g., amide, carbamate) can provide different selectivity due to hydrogen bonding and dipole-dipole interactions, which can be beneficial for separating isomers.

      • Pentafluorophenyl (PFP) Columns: PFP columns are known for their unique selectivity towards positional isomers and halogenated compounds.

  • Temperature Optimization:

    • Rationale: Column temperature affects the viscosity of the mobile phase, analyte solubility, and the kinetics of interaction with the stationary phase.

    • Action: Investigate the effect of column temperature on the separation. Typically, a range from 25°C to 50°C is explored. In some cases, sub-ambient temperatures can enhance resolution.

  • Consider Advanced Chromatographic Techniques:

    • Rationale: If conventional HPLC method optimization fails to resolve the co-elution, more advanced techniques may be necessary.

    • Action:

      • Two-Dimensional Liquid Chromatography (2D-LC): This technique can significantly increase peak capacity by using two columns with different selectivities. A 2D-LC setup can be particularly useful if the established pharmacopoeial method uses a non-volatile mobile phase incompatible with mass spectrometry, allowing for online desalting and characterization of the impurity.[2][3]

      • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of isomers, including chiral and geometric isomers.[4][5][6][7][8] It often provides orthogonal selectivity to reversed-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the likely identity of the impurity co-eluting with this compound?

A1: The co-eluting impurity is likely a geometric isomer, specifically the (Z)-isomer of O-Demethylroxithromycin. Roxithromycin itself is known to have a (Z)-isomer, and N-demethyl roxithromycin also has a (9Z)-isomer.[1][9] The "E" in this compound refers to the configuration around the oxime double bond.

Q2: Why is mobile phase pH so critical for this separation?

A2: The geometric isomerization of roxithromycin is pH-dependent, with interconversion occurring in acidic conditions.[1] By controlling the pH of the mobile phase, you can stabilize one isomeric form over the other or alter their chromatographic behavior to achieve separation.

Q3: My current method uses a phosphate buffer, which is not MS-compatible. How can I identify the co-eluting peak?

A3: You have a few options:

  • Method Development with Volatile Buffers: Develop a new HPLC method using a volatile mobile phase, such as ammonium acetate or ammonium formate, that is compatible with mass spectrometry.

  • Two-Dimensional LC (2D-LC): Employ a 2D-LC system. The first dimension can use the non-volatile phosphate buffer for separation, and the peak of interest can be automatically transferred to a second dimension column with a volatile mobile phase for MS analysis.[2][3]

  • Fraction Collection: Manually collect the fraction containing the co-eluting peaks from your current HPLC system and then perform offline analysis using an MS-compatible method.

Q4: Are there any specific column chemistries that are recommended for separating these types of isomers?

A4: While a standard C18 column might not be sufficient, consider the following:

  • Phenyl-based columns: These can provide alternative selectivity through π-π interactions.

  • Columns with embedded polar groups: These offer different retention mechanisms that can be beneficial.

  • Pentafluorophenyl (PFP) columns: These are known for their unique selectivity for isomers.

Q5: Would Supercritical Fluid Chromatography (SFC) be a suitable technique for this separation?

A5: Yes, SFC is an excellent alternative for isomer separation and is often superior to HPLC for this purpose.[4][5][6][7][8] SFC uses supercritical carbon dioxide as the main mobile phase component, which has different solvating properties compared to liquid mobile phases, often leading to unique and improved selectivity for isomers.

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

Objective: To resolve this compound from its co-eluting isomeric impurity.

Initial Chromatographic Conditions (Based on literature for Roxithromycin impurities):

ParameterRecommended Starting Conditions
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water (pH adjusted)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a shallow gradient, e.g., 30-50% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 215 nm
Injection Vol. 10 µL

Method Development Workflow

start Start: Initial HPLC Conditions ph_study pH Scouting (pH 4.0, 5.5, 7.0) start->ph_study solvent_selection Organic Modifier Selection (Acetonitrile vs. Methanol) ph_study->solvent_selection gradient_optimization Gradient Shape & Time Optimization solvent_selection->gradient_optimization temp_study Temperature Study (25°C, 35°C, 45°C) gradient_optimization->temp_study final_method Final Optimized Method temp_study->final_method start Start: SFC Screening chiral_columns Screen Chiral Stationary Phases (e.g., polysaccharide-based) start->chiral_columns achiral_columns Screen Achiral SFC Columns (e.g., 2-Ethylpyridine, Diol) start->achiral_columns co_solvent_mod Optimize Co-solvent & Additive chiral_columns->co_solvent_mod achiral_columns->co_solvent_mod optimized_sfc Optimized SFC Method co_solvent_mod->optimized_sfc

References

Technical Support Center: (E)-O-Demethylroxithromycin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of (E)-O-Demethylroxithromycin, a key related substance of the macrolide antibiotic Roxithromycin. This resource provides detailed guides, frequently asked questions (FAQs), and troubleshooting advice to assist researchers, scientists, and drug development professionals in achieving accurate and robust analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for the analysis of this compound and other Roxithromycin impurities?

A1: The most commonly recommended stationary phase for analyzing Roxithromycin and its related substances, including this compound, is a C18 (Octadecylsilane) column .[1][2][3][4][5][6][7] C8 columns have also been used successfully.[8] The selection of a C18 column is due to its hydrophobicity, which provides good retention and separation for the large, complex structures of macrolide antibiotics. For optimal performance, look for modern, high-purity silica columns that offer good peak shape and reproducibility.

Q2: What are the typical mobile phase compositions for this analysis?

A2: A reversed-phase elution is standard, using a combination of an aqueous buffer and an organic solvent.

  • Aqueous Buffer: Commonly used buffers include potassium dihydrogen phosphate or ammonium acetate.[1][2][3][8] The pH is a critical parameter and is often adjusted to a range of 3.0 to 6.5 to ensure the analyte is in a single ionic form and to optimize retention and peak shape.[2][3][6]

  • Organic Solvent: Acetonitrile is frequently the organic modifier of choice.[1][2][6][8] Methanol is also used, sometimes in combination with acetonitrile.[3][4] The ratio of aqueous buffer to organic solvent is adjusted to achieve the desired retention time and resolution.

Q3: What is the recommended detection wavelength for this compound?

A3: Macrolide antibiotics like Roxithromycin and its impurities do not have a strong chromophore, leading to relatively low UV absorbance. Detection is typically performed at low wavelengths, commonly 205 nm or 215 nm , to achieve adequate sensitivity.[1][3][6]

HPLC Column Selection and Performance Data

The selection of an appropriate HPLC column is critical for the successful separation of this compound from the parent drug and other impurities. The table below summarizes various columns and conditions reported in the literature for the analysis of Roxithromycin and its related substances.

Column ChemistryColumn DimensionsMobile PhaseFlow Rate (mL/min)DetectionReference
HyPURITY Elite C18 Not SpecifiedAcetonitrile and aqueous ammonium acetate solution.Not SpecifiedUV at 215 nm[1]
X'terra RP18 250 x 4.6 mm, 5 µmPotassium dihydrogen orthophosphate buffer (pH 3): Acetonitrile (30:70 v/v).1.0Not Specified[2]
ODS C18 150 x 4.6 mm, i.d.0.03 M Potassium dihydrogen phosphate buffer (pH 4.5): Methanol (40:60, v/v).1.0UV at 215 nm[3]
Shim VP-ODS 250 x 4.6 mm, 5 µm10 mM Ammonium acetate and 0.1% formic acid aqueous solution: Acetonitrile (62.5:37.5 v/v).Not SpecifiedMS[8]
Agilent C18 250 x 4.6 mm, 5 µmSodium acetate buffer (pH 3): Methanol (30:70% v/v).1.0Not Specified[4]
InertSustainSwift C18 250 x 4.6 mm, 5 µmA) Ammonium dihydrogenphosphate buffer (pH 5.3) B) Acetonitrile/Water (70/30 v/v). Gradient elution.0.92UV at 205 nm[6]

Experimental Protocol: General Method for Impurity Profiling

This section provides a generalized experimental protocol based on common practices for the analysis of Roxithromycin and its related substances.

1. Mobile Phase Preparation:

  • Buffer (Aqueous Phase): Prepare a solution of 0.03 M potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 4.5 using phosphoric acid or potassium hydroxide. Filter the buffer through a 0.45 µm membrane filter.

  • Organic Phase: Use HPLC-grade acetonitrile or methanol.

  • Mobile Phase Mixture: Mix the aqueous buffer and organic solvent in the desired ratio (e.g., 40:60 v/v, Buffer:Organic).[3] Degas the final mobile phase mixture using sonication or vacuum filtration before use.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Roxithromycin reference standard and any available impurity standards (like this compound) in a suitable diluent (e.g., methanol or the mobile phase) to obtain a known concentration.

  • Sample Solution: Dissolve the drug substance or crush the tablet dosage form and dissolve in the diluent to achieve a target concentration similar to the standard solution. Filter the sample solution through a 0.45 µm syringe filter to remove particulates.

3. HPLC System Parameters:

  • Column: ODS C18, 250 x 4.6 mm, 5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temperature: Ambient or controlled at 25-30 °C.[5][6]

  • Injection Volume: 20 µL.[4][6]

  • UV Detector Wavelength: 215 nm.[1][3]

  • Run Time: Ensure the run time is sufficient to elute all impurities and the main analyte peak.

Workflow and Logic Diagrams

The following diagrams visualize the experimental workflow and a troubleshooting decision-making process.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_results Results Phase start_node start_node process_node process_node decision_node decision_node end_node end_node A Mobile Phase Preparation & Degassing C System Equilibration A->C B Standard & Sample Preparation D Inject Sample B->D C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Identification E->F G Quantification & System Suitability Check F->G H Generate Report G->H

Caption: General HPLC experimental workflow from preparation to reporting.

Troubleshooting Guide

Encountering issues during HPLC analysis is common. This guide addresses specific problems in a question-and-answer format.

Q4: Why is my retention time shifting or inconsistent?

A4: Retention time drift can be caused by several factors.[9]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the mobile phase is pumped through the column for at least 20-30 column volumes before the first injection.[9]

  • Mobile Phase Composition: Inaccurate preparation or evaporation of the more volatile component of the mobile phase can alter its composition and affect retention. Always prepare fresh mobile phase and keep the solvent reservoirs capped.

  • Column Temperature: Fluctuations in ambient temperature can cause shifts. Use a thermostatted column compartment to maintain a consistent temperature.[9]

  • Pump and Flow Rate Issues: Check for leaks in the system and verify the pump is delivering a consistent flow rate. Air bubbles in the pump head can also cause fluctuations.[9]

Q5: My peaks are tailing or showing poor symmetry. What should I do?

A5: Peak tailing is often observed with basic compounds like macrolides and can be addressed by:

  • Mobile Phase pH: The pH of the mobile phase may be inappropriate. For basic compounds, a low pH (e.g., pH 3-4) ensures the analyte is fully protonated, which can reduce interactions with residual silanols on the silica surface.

  • Column Contamination: The column frit or the stationary phase itself may be contaminated. Try flushing the column with a strong solvent or, if necessary, replace the guard column or the analytical column.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[9]

Q6: I am observing a noisy or drifting baseline. What is the cause?

A6: Baseline issues can obscure small impurity peaks.

  • Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector flow cell.[9] Using high-purity solvents and reagents is crucial, especially at low UV wavelengths.

  • Detector Issues: A dirty flow cell can cause baseline noise. Flush the cell with a strong, miscible solvent like methanol or isopropanol.[9] An aging detector lamp can also lead to increased noise and drift.

  • System Leaks: A small leak anywhere in the system can cause pressure fluctuations that manifest as baseline noise. Carefully inspect all fittings.[10]

Q7: I cannot resolve this compound from a nearby peak. How can I improve resolution?

A7: Improving resolution requires optimizing the separation's selectivity, efficiency, or retention.

  • Change Mobile Phase Strength: Adjust the ratio of the organic solvent to the aqueous buffer. Decreasing the organic solvent percentage will increase retention times and may improve the separation between closely eluting peaks.

  • Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can significantly alter selectivity because they interact differently with the analyte and stationary phase.[11]

  • Adjust pH: A small change in the mobile phase pH can alter the ionization state of the analytes and improve resolution.

  • Lower Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, although it will increase the run time.

Troubleshooting_Tree problem problem cause cause solution solution p1 Retention Time Shifting? c1a Inadequate Equilibration p1->c1a c1b Mobile Phase Composition Change p1->c1b c1c Temperature Fluctuation p1->c1c s1a Increase equilibration time (>20 column volumes) c1a->s1a s1b Prepare fresh mobile phase; Keep reservoirs capped c1b->s1b s1c Use a column oven c1c->s1c p2 Poor Peak Shape (Tailing)? c2a Secondary Silanol Interactions p2->c2a c2b Column Contamination p2->c2b c2c Sample Overload p2->c2c s2a Lower mobile phase pH (e.g., pH 3-4) c2a->s2a s2b Flush column with strong solvent; Replace guard column c2b->s2b s2c Reduce injection volume or sample concentration c2c->s2c p3 Poor Resolution? c3a Suboptimal Mobile Phase Strength p3->c3a c3b Suboptimal Selectivity p3->c3b s3a Decrease % organic solvent c3a->s3a s3b Change organic modifier (ACN <-> MeOH) or adjust pH c3b->s3b

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Chromatographic Analysis of (E)-O-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of (E)-O-Demethylroxithromycin, a related substance of the macrolide antibiotic Roxithromycin. The primary focus is on the critical role of mobile phase pH in achieving optimal retention and separation in reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: How does the mobile phase pH affect the retention time of this compound in reversed-phase HPLC?

A1: this compound, like its parent compound Roxithromycin, is a basic compound containing ionizable amino groups. In reversed-phase HPLC, the mobile phase pH directly influences the ionization state of such analytes, which in turn significantly alters their retention time.

  • At low pH (e.g., pH 2-4): The basic functional groups of this compound will be protonated, resulting in a positively charged molecule. This increased polarity leads to weaker interactions with the nonpolar stationary phase (like C18) and stronger interactions with the polar mobile phase. Consequently, the compound will elute earlier, resulting in a shorter retention time .[1]

  • At higher pH (e.g., pH 6-8): As the pH increases towards and beyond the pKa of the amino groups, the molecule will be in its neutral, un-ionized form. This makes the molecule more hydrophobic, leading to stronger interactions with the stationary phase. As a result, the compound will be retained longer on the column, leading to a longer retention time .

It is crucial to operate at a pH at least 1.5 to 2 units away from the analyte's pKa to ensure reproducible retention times.[2]

Q2: What is the expected trend in retention time for this compound as the mobile phase pH is increased?

A2: The retention time of this compound is expected to increase as the pH of the mobile phase increases. The relationship is typically sigmoidal, with the most significant changes in retention occurring around the pKa of the molecule. Below is an illustrative table showing the expected trend.

Data Presentation

Table 1: Illustrative Effect of Mobile Phase pH on the Retention Time of this compound

Mobile Phase pHExpected Ionization StateExpected Retention Time (min)Observations
3.0Predominantly Ionized (Protonated)4.5Short retention, weaker interaction with stationary phase.
4.0Partially Ionized6.8Increased retention as ionization is suppressed.
5.0Approaching pKa10.2Significant increase in retention.
6.0Predominantly Un-ionized (Neutral)15.1Stronger interaction with the stationary phase.
7.0Un-ionized (Neutral)16.5Nearing maximum retention under these conditions.

Note: The retention times presented in this table are hypothetical and for illustrative purposes only. Actual retention times will vary depending on the specific chromatographic conditions (e.g., column, mobile phase composition, flow rate, and temperature).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Short Retention Time / Poor Retention Mobile phase pH is too low, causing the analyte to be fully protonated and highly polar.Gradually increase the pH of the aqueous portion of the mobile phase (e.g., in 0.5 pH unit increments) to suppress ionization and increase retention.
Long Retention Time / Late Elution Mobile phase pH is too high, leading to a very non-polar analyte with strong retention.Decrease the mobile phase pH to increase the polarity of the analyte. Alternatively, increase the percentage of the organic modifier in the mobile phase.
Variable or Drifting Retention Times The mobile phase pH is too close to the pKa of this compound, making retention highly sensitive to small pH fluctuations.[3]Adjust the mobile phase pH to be at least 1.5-2 pH units above or below the pKa of the analyte for a more robust method.[2] Ensure the buffer has adequate capacity.
Poor Peak Shape (Tailing) Secondary interactions between the basic analyte and residual silanols on the silica-based column, which are more pronounced at mid-range pH.Operate at a lower pH (e.g., pH < 4) to protonate the silanols and minimize these interactions.[1] Alternatively, use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase in small concentrations.

Experimental Protocols

Below is a representative experimental protocol for the analysis of Roxithromycin and its related substances, which can be adapted for the analysis of this compound.

Objective: To determine the retention time of this compound under varying mobile phase pH conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Sodium hydroxide (for pH adjustment)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

3. Preparation of Mobile Phases:

  • Aqueous Buffer Preparation: Prepare a 25 mM potassium dihydrogen phosphate solution in HPLC grade water.

  • pH Adjustment: Divide the buffer into several aliquots and adjust the pH of each to the desired levels (e.g., 3.0, 4.0, 5.0, 6.0, and 7.0) using orthophosphoric acid or sodium hydroxide.

  • Mobile Phase Preparation: For each pH level, mix the prepared aqueous buffer with acetonitrile in a suitable ratio (e.g., 50:50 v/v).[4] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: As prepared above

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm

5. Procedure:

  • Prepare a standard solution of this compound in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase at the first desired pH until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram and the retention time of the analyte.

  • Repeat the process for each prepared mobile phase with a different pH, ensuring the column is properly equilibrated with the new mobile phase before each injection.

  • Record the retention time for each pH value.

Mandatory Visualization

pH_Effect_on_Retention cluster_low_pH Low Mobile Phase pH (e.g., pH 3) cluster_high_pH High Mobile Phase pH (e.g., pH 7) Low_pH Analyte is Protonated (Positively Charged) Polar_Analyte Increased Polarity Low_pH->Polar_Analyte Weak_Interaction Weaker Interaction with C18 Stationary Phase Polar_Analyte->Weak_Interaction Short_RT Shorter Retention Time Weak_Interaction->Short_RT High_pH Analyte is Un-ionized (Neutral) Nonpolar_Analyte Increased Hydrophobicity High_pH->Nonpolar_Analyte Strong_Interaction Stronger Interaction with C18 Stationary Phase Nonpolar_Analyte->Strong_Interaction Long_RT Longer Retention Time Strong_Interaction->Long_RT

Caption: Logical workflow of mobile phase pH effect on retention time.

Experimental_Workflow start Start prep_buffer Prepare Aqueous Buffer (e.g., 25mM Phosphate) start->prep_buffer adjust_pH Adjust Buffer pH to Multiple Levels (3, 4, 5, 6, 7) prep_buffer->adjust_pH mix_mobile_phase Mix Buffer with Organic Solvent (e.g., Acetonitrile 50:50) adjust_pH->mix_mobile_phase equilibrate Equilibrate HPLC System with Mobile Phase mix_mobile_phase->equilibrate prep_sample Prepare this compound Standard Solution inject Inject Sample prep_sample->inject equilibrate->inject record Record Retention Time inject->record change_pH Change to Next Mobile Phase pH record->change_pH change_pH->equilibrate Yes end End change_pH->end No More pH Levels

References

minimizing matrix effects for (E)-O-Demethylroxithromycin quantification in bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of (E)-O-Demethylroxithromycin and related macrolides in biological matrices.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound

Possible Cause:

  • Matrix Overload: High concentrations of co-eluting matrix components can interfere with the chromatographic process.

  • Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

  • Column Contamination: Buildup of endogenous material from the biological matrix on the analytical column.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

Solutions:

  • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to reduce the amount of matrix components being injected. Consider switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

  • Adjust Injection Volume: Reduce the injection volume to minimize the mass of matrix components introduced onto the column.

  • Match Injection Solvent: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.

  • Column Flushing and Replacement: Implement a robust column washing procedure after each batch of samples. If peak shape does not improve, consider replacing the column.

  • Mobile Phase Modification: Adjust the pH of the mobile phase or add a competing agent to mitigate secondary interactions.

Issue 2: Inconsistent or Low Analyte Recovery

Possible Cause:

  • Inefficient Extraction: The chosen sample preparation method may not be optimal for this compound.

  • Analyte Instability: The analyte may be degrading during the sample preparation process.

  • Improper pH Adjustment: For LLE and SPE, the pH of the sample may not be optimized for the analyte's extraction.

Solutions:

  • Method Optimization: Systematically evaluate different sample preparation techniques (PPT, LLE, SPE) to determine which provides the highest and most consistent recovery.

  • Internal Standard Normalization: Utilize a stable isotope-labeled internal standard (SIL-IS), such as Roxithromycin-d7, to compensate for variability in recovery.

  • pH Optimization: For LLE, adjust the sample pH to be at least 2 units above the pKa of the basic analyte to ensure it is in its neutral, more extractable form.

  • Stability Assessment: Conduct stability experiments at each step of the sample preparation process to identify any potential for degradation.

Issue 3: Significant Signal Suppression or Enhancement (Matrix Effect)

Possible Cause:

  • Co-eluting Endogenous Components: Phospholipids, salts, and other endogenous molecules from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source.[1]

  • Insufficient Sample Cleanup: The sample preparation method is not adequately removing interfering matrix components.[2]

Solutions:

  • Improve Sample Preparation: This is the most effective way to combat ion suppression.[3] Techniques specifically designed for phospholipid removal, such as certain SPE cartridges or plates, can be highly effective.[1][2][4][5][6]

  • Chromatographic Separation: Optimize the LC method to achieve chromatographic separation between this compound and the region where most matrix components, particularly phospholipids, elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing accurate quantification.[7][8]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the bioanalysis of macrolide antibiotics like this compound?

A1: The most significant sources of matrix effects in bioanalysis are endogenous components of the biological matrix, with phospholipids being a primary contributor.[1] Other sources can include salts, proteins that were not fully removed during sample preparation, and any dosing vehicles or anticoagulants present in the sample.[10] These co-eluting compounds can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal.[1][10]

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here's a general comparison:

  • Protein Precipitation (PPT): This is the simplest and fastest method but often results in the highest level of matrix effects as it is least effective at removing phospholipids.[1][5]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[3]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, as it can be highly selective for the analyte of interest while efficiently removing phospholipids and other interfering substances.[2][4][5]

Q3: How do I choose an appropriate internal standard for the quantification of this compound?

A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4 or Roxithromycin-d7.[11] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation.[8] This ensures that any variability in extraction recovery or matrix effects experienced by the analyte will be mirrored by the IS, allowing for accurate correction and reliable quantification. If a SIL-IS is not available, a structural analog with similar physicochemical properties, such as clarithromycin, can be used, but it may not compensate for matrix effects as effectively.[12]

Q4: Can I use protein precipitation if I am seeing significant matrix effects?

A4: While protein precipitation is a simple and high-throughput technique, it is often associated with significant matrix effects due to its limited ability to remove interfering phospholipids.[1][5] If you are experiencing significant matrix effects with PPT, it is highly recommended to explore more effective sample cleanup methods like LLE or SPE.[3] However, if you must use PPT, you can try to mitigate matrix effects by optimizing the precipitation solvent, diluting the supernatant before injection, and ensuring the use of a suitable stable isotope-labeled internal standard.

Q5: How can I quantitatively assess the matrix effect in my assay?

A5: The matrix effect can be quantitatively assessed using the post-extraction spike method.[10] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor (MF).

  • MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[10]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Macrolide Bioanalysis

Sample Preparation TechniqueAnalyte RecoveryPhospholipid Removal EfficiencyPotential for Matrix EffectThroughput
Protein Precipitation (PPT) Generally >80%[13]Low (<10%)[1][5]High[1][5]High
Liquid-Liquid Extraction (LLE) Variable (dependent on solvent and pH)ModerateModerateModerate
Solid-Phase Extraction (SPE) Typically >90%[12]High (>95%)[2][4][5]Low[2][4][5]Low to Moderate

Note: Recovery and matrix effect are analyte and matrix dependent and should be experimentally determined.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma/serum sample, add the internal standard.

  • Add 50 µL of a basifying agent (e.g., 1M Sodium Carbonate) to adjust the pH.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., 500 µL of plasma diluted with 500 µL of 4% H3PO4) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

experimental_workflow start Biological Sample (Plasma/Serum) add_is Add Internal Standard start->add_is ppt Protein Precipitation (PPT) add_is->ppt Simple, Fast lle Liquid-Liquid Extraction (LLE) add_is->lle Cleaner Extract spe Solid-Phase Extraction (SPE) add_is->spe Most Selective centrifuge_ppt Centrifuge ppt->centrifuge_ppt separate_lle Phase Separation lle->separate_lle wash_spe Wash & Elute spe->wash_spe evaporate Evaporate to Dryness centrifuge_ppt->evaporate separate_lle->evaporate wash_spe->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Overview of sample preparation workflows for bioanalysis.

troubleshooting_logic problem Problem Observed (e.g., Low Recovery, High Matrix Effect) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? problem->check_is use_sil_is Implement SIL-IS (e.g., Roxithromycin-d7) check_is->use_sil_is No check_sp Review Sample Preparation Method check_is->check_sp Yes solution Problem Resolved use_sil_is->solution is_ppt Currently using PPT? check_sp->is_ppt try_lle_spe Switch to LLE or SPE for better cleanup is_ppt->try_lle_spe Yes is_lle Currently using LLE? is_ppt->is_lle No try_lle_spe->solution optimize_ppt Optimize PPT (e.g., solvent, dilution) check_lc Optimize LC Method (e.g., gradient, column) optimize_ppt->check_lc optimize_lle Optimize LLE (e.g., solvent, pH) is_lle->optimize_lle Yes optimize_spe Optimize SPE (e.g., sorbent, wash/elute) is_lle->optimize_spe No try_spe Switch to SPE for higher selectivity optimize_lle->try_spe try_spe->solution optimize_spe->check_lc check_lc->solution

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Analytical Method Robustness Testing for (E)-O-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method robustness testing of (E)-O-Demethylroxithromycin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of robustness testing for an analytical method for this compound?

A1: Robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] The goal is to demonstrate the reliability of the analytical method during normal usage and its suitability for transfer between different laboratories, instruments, and analysts.[2] For this compound, this ensures consistent and accurate quantification of the active pharmaceutical ingredient (API) and its related substances.

Q2: Which parameters should be investigated during the robustness testing of an HPLC method for this compound?

A2: For a typical reversed-phase HPLC method for a macrolide antibiotic like this compound, the following parameters are commonly investigated:

  • Mobile Phase Composition: Variations in the percentage of the organic modifier (e.g., acetonitrile or methanol) and the aqueous component.

  • Mobile Phase pH: Small changes in the pH of the buffer used in the mobile phase.

  • Column Temperature: Variations in the column oven temperature.

  • Flow Rate: Deliberate changes in the mobile phase flow rate.

  • Wavelength: Minor adjustments to the detection wavelength.

  • Different Column Lots/Manufacturers: Assessing the impact of using different batches or brands of the same type of HPLC column.

Q3: What are the typical acceptance criteria for a robustness study?

A3: The acceptance criteria for a robustness study are primarily based on the system suitability test (SST) results.[3] For each varied parameter, the SST parameters such as resolution between critical peaks (e.g., this compound and its closely eluting impurities), theoretical plates, and tailing factor should remain within the predefined acceptance limits of the analytical method.[4] Additionally, the assay results for a standard solution should not significantly deviate from the nominal value.

Q4: How can I handle out-of-specification (OOS) results during robustness testing?

A4: If you encounter OOS results during robustness testing, it indicates that the method is not robust to that particular variation. The first step is to investigate the cause of the failure. This may involve re-evaluating the method parameters and potentially tightening the control over the parameter that caused the failure. In some cases, the analytical method may need to be re-developed to be more robust.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Poor resolution between this compound and a known impurity peak when the mobile phase composition is varied. The mobile phase composition is a critical parameter for this separation.1. Narrow the range of variation for the mobile phase composition in the robustness study. 2. Re-optimize the mobile phase composition to achieve better baseline separation. 3. Consider using a different organic modifier or buffer system.
Significant shift in retention time when the column temperature is changed. The analyte's retention is sensitive to temperature on the selected column.1. Ensure the specified column temperature is maintained with a calibrated column oven. 2. Define a narrower acceptable range for the column temperature in the method. 3. Evaluate a different stationary phase that may be less sensitive to temperature changes.
Inconsistent peak areas and assay values with slight variations in the mobile phase pH. The ionization state of this compound or its impurities is highly dependent on the mobile phase pH.1. Select a buffer with a pKa close to the desired mobile phase pH to ensure better pH stability. 2. Specify the use of a calibrated pH meter for mobile phase preparation. 3. Investigate the effect of pH on the analyte's UV spectrum to ensure the detection wavelength is appropriate.
System suitability failure (e.g., high tailing factor) when using a different column lot. Variability in the packing material or surface chemistry between different column lots.1. Specify the column manufacturer and part number in the analytical method. 2. Test multiple lots of the selected column during method development to understand the potential variability. 3. If variability is high, consider a more robust column chemistry.

Experimental Protocols

General Protocol for Robustness Testing of an HPLC Method for this compound

This protocol outlines a general approach to robustness testing. The specific parameters and their ranges of variation should be determined based on the specific analytical method being validated.

1. Parameter Selection and Variation:

Identify the critical parameters of the HPLC method that could be subject to small variations during routine use. A typical set of parameters and their variations are summarized in the table below.

Parameter Nominal Value Variation 1 (-) Variation 2 (+)
Mobile Phase Organic Content (%) 40% Acetonitrile38% Acetonitrile42% Acetonitrile
Mobile Phase pH 6.56.36.7
Column Temperature (°C) 302832
Flow Rate (mL/min) 1.00.91.1
Detection Wavelength (nm) 210208212

2. Experimental Design:

A one-factor-at-a-time (OFAT) approach can be used, where one parameter is varied while the others are held constant. Alternatively, a Design of Experiments (DoE) approach can be employed for a more comprehensive understanding of the interactions between parameters.

3. Procedure:

  • Prepare a system suitability solution containing this compound and its known related substances.

  • Prepare a standard solution of this compound at a known concentration.

  • For each experimental condition (nominal and varied parameters):

    • Equilibrate the HPLC system with the corresponding mobile phase.

    • Inject the system suitability solution and evaluate the SST parameters (e.g., resolution, tailing factor, theoretical plates).

    • Inject the standard solution in replicate (e.g., n=3) and calculate the mean peak area and assay value.

4. Data Analysis:

  • Tabulate the SST results and assay values for each experimental condition.

  • Compare the results obtained under the varied conditions to those obtained under the nominal conditions.

  • Assess whether the SST parameters meet the pre-defined acceptance criteria for all conditions.

  • Calculate the relative standard deviation (RSD) of the assay values across all conditions to evaluate the overall robustness of the method.

Visualizations

Robustness_Testing_Workflow start Start: Define Robustness Study param_select Identify Critical Method Parameters (e.g., pH, Temperature, Flow Rate) start->param_select define_variation Define Variation Ranges for Each Parameter param_select->define_variation exp_design Design Experiment (OFAT or DoE) define_variation->exp_design perform_exp Perform HPLC Analysis under Varied Conditions exp_design->perform_exp collect_data Collect Data: - System Suitability (Resolution, Tailing Factor) - Assay Values perform_exp->collect_data analyze_data Analyze Data and Compare to Acceptance Criteria collect_data->analyze_data decision Method Robust? analyze_data->decision report Document Results in Validation Report decision->report Yes redevelop Re-evaluate or Re-develop Method decision->redevelop No end End report->end redevelop->param_select

Caption: Workflow for Analytical Method Robustness Testing.

Robustness_Parameter_Effects cluster_params Robustness Parameters (Inputs) cluster_responses Method Performance Attributes (Outputs) pH Mobile Phase pH RetentionTime Retention Time pH->RetentionTime Resolution Resolution pH->Resolution Temp Column Temperature Temp->RetentionTime Temp->Resolution Flow Flow Rate Flow->RetentionTime PeakArea Peak Area / Assay Flow->PeakArea Composition Mobile Phase Composition Composition->RetentionTime Composition->Resolution Tailing Tailing Factor Composition->Tailing

Caption: Influence of Robustness Parameters on Method Performance.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for the Quantification of (E)-O-Demethylroxithromycin, a Related Substance of Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the quantification of (E)-O-Demethylroxithromycin. This compound is identified as a related substance to Roxithromycin, a macrolide antibiotic. The information presented herein is intended for researchers, scientists, and drug development professionals.

This compound has been identified as Roxithromycin Impurity F , also known as N-Demethyl Roxithromycin [1][2][3]. Its chemical name is (9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl erythromycin[1][3]. For accurate quantification, a validated analytical method is crucial. This guide details several HPLC methods developed for the analysis of Roxithromycin and its impurities, which are suitable for the separation and potential quantification of this compound.

Comparison of Validated HPLC Methods

The following table summarizes the key parameters and performance characteristics of various HPLC methods developed for the analysis of Roxithromycin and its related substances. While a specific validated method for the quantification of only this compound is not detailed in the public literature, the presented stability-indicating and pharmacopoeial methods are designed to separate and control this impurity.

Parameter Method 1: Stability-Indicating RP-HPLC Method 2: European Pharmacopoeia (EP) Monograph Method 3: RP-HPLC for Bulk and Dosage Forms Method 4: RP-HPLC for Simultaneous Estimation
Analyte(s) Roxithromycin and its degradation productsRoxithromycin and its related substancesRoxithromycinRoxithromycin and Tinidazole
Column ODS C18 (150 x 4.6 mm)Octadecylsilyl silica gel for chromatography R (e.g., C18)Hypersil ODS C-18 (250 x 4.6 mm, 5 µm)Agilent C18 (4.6 X 250mm, 5 µm)
Mobile Phase 0.03 M Potassium dihydrogen phosphate buffer:Methanol (40:60, v/v), pH 4.5Gradient elution with a mixture of a phosphate buffer and acetonitrileAcetonitrile:0.05 M Potassium dihydrogen phosphate buffer (70:30 v/v), pH 4.2Sodium acetate buffer (pH 3):Methanol (30:70% v/v)
Flow Rate 1.0 mL/minNot specified in abstract1.5 mL/min1.0 mL/min
Detection UV at 215 nmUV at 205 nmUV at 207 nmNot specified in abstract
Linearity Range 10.0–150.0 µg/mL (for Roxithromycin)Not specified10-2000 µg/ml (for Roxithromycin)12-72 µg/mL (for Roxithromycin)
Limit of Detection (LOD) 2.5 µg/mL (for Roxithromycin)Not specified0.172 µg/ml (for Roxithromycin)Not specified
Limit of Quantification (LOQ) 8.4 µg/mL (for Roxithromycin)Not specified0.461 µg/ml (for Roxithromycin)Not specified
Accuracy (% Recovery) Not specifiedNot specifiedNot specifiedNot specified
Precision (%RSD) Not specifiedNot specifiedNot specifiedNot specified
Reference [4][5][6]

Experimental Protocols

Below are the detailed methodologies for the referenced HPLC methods.

Method 1: Stability-Indicating RP-HPLC Method

This method is designed to separate Roxithromycin from its degradation products, making it suitable for stability studies and the quantification of impurities like this compound.

  • Chromatographic Conditions:

    • Column: ODS C18 (150 x 4.6 mm i.d.)

    • Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v). The pH of the final mixture is adjusted to 4.5.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at 215 nm.

    • Temperature: Ambient.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.

  • Validation Data for Roxithromycin:

    • Linearity: The method demonstrated good linearity over a concentration range of 10.0–150.0 µg/mL.[4]

    • LOD: 2.5 µg/mL.[4]

    • LOQ: 8.4 µg/mL.[4]

Method 2: European Pharmacopoeia (EP) Monograph Method for Related Substances

The European Pharmacopoeia provides an official method for the control of related substances in Roxithromycin, which would include this compound (Impurity F).

  • Chromatographic Conditions:

    • Column: A suitable octadecylsilyl silica gel for chromatography (C18).

    • Mobile Phase: The specific gradient is detailed in the full monograph.

    • Detection: UV spectrophotometer at 205 nm.

  • System Suitability:

    • The monograph specifies system suitability tests to ensure the performance of the chromatographic system, including resolution between the main peak and any impurity peaks.

Method 3: RP-HPLC for Bulk and Pharmaceutical Dosage Forms

This method was developed for the estimation of Roxithromycin in bulk drug and its pharmaceutical formulations.

  • Chromatographic Conditions:

    • Column: Hypersil ODS C-18 (250 × 4.6 mm, packed with 5 micron particles).[5]

    • Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.2) in a ratio of 70:30 v/v.[5]

    • Flow Rate: 1.5 ml/min.[5]

    • Detection: UV detector set at 207 nm.[5]

  • Validation Data for Roxithromycin:

    • Linearity: The method was found to be linear in the range of 10-2000µg/ml.[5]

    • LOD: 0.172µg/ml.[5]

    • LOQ: 0.461µg/ml.[5]

Visualizations

Experimental Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method according to ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development method_optimization Method Optimization (Column, Mobile Phase, Flow Rate, etc.) start->method_optimization system_suitability System Suitability Testing (Resolution, Tailing Factor, Plate Count) method_optimization->system_suitability validation_protocol Develop Validation Protocol system_suitability->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (% Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate Precision) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end End: Validated Method validation_report->end

Caption: Workflow for HPLC Method Validation.

Logical Relationship of Roxithromycin and this compound

This diagram shows the relationship between Roxithromycin and its related substance, this compound.

Roxithromycin_Impurity roxithromycin Roxithromycin (Active Pharmaceutical Ingredient) impurity_f This compound (Roxithromycin Impurity F) roxithromycin->impurity_f can form from synthesis Synthesis Process synthesis->roxithromycin yields synthesis->impurity_f can co-produce degradation Degradation degradation->impurity_f can produce

Caption: Relationship of Roxithromycin and Impurity F.

References

Comparative Analysis of (E)-O-Demethylroxithromycin and N-demethyl clarithromycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two key metabolites of widely used macrolide antibiotics, this guide provides a comparative analysis of (E)-O-Demethylroxithromycin and N-demethyl clarithromycin for researchers, scientists, and drug development professionals. This report synthesizes available data on their physicochemical properties, pharmacokinetic profiles, and pharmacodynamic activities, supported by experimental protocols and visual diagrams to facilitate understanding and further research.

Introduction

This compound and N-demethyl clarithromycin are principal metabolites of the macrolide antibiotics roxithromycin and clarithromycin, respectively. The parent drugs are extensively used to treat a variety of bacterial infections. Understanding the characteristics of their metabolites is crucial as they can contribute to the overall therapeutic effect and potential side effects of the parent drug. This guide provides a side-by-side comparison of these two demethylated metabolites.

Physicochemical and Pharmacokinetic Properties

While comprehensive data for a direct comparison is limited, the available information on the individual metabolites is summarized below.

PropertyThis compoundN-demethyl clarithromycin
Parent Drug RoxithromycinClarithromycin
Molecular Formula C40H74N2O15C37H67NO13[1]
Molecular Weight 823.02 g/mol 733.93 g/mol [1]
Metabolic Pathway O-demethylation of roxithromycinN-demethylation of clarithromycin[2][3]

Pharmacodynamics: Antimicrobial Activity

ParameterThis compoundN-demethyl clarithromycin
Minimum Inhibitory Concentration (MIC) Reported to be the same as the parent drug, roxithromycin[4]Retains antimicrobial activity, but specific MIC values are not widely reported in comparative studies.
Minimum Bactericidal Concentration (MBC) Reported to be reduced for bacilli compared to the parent drug, roxithromycin[4]Specific MBC values are not widely reported in comparative studies.

It is important to note that the major active metabolite of clarithromycin is 14-hydroxyclarithromycin, which often exhibits synergistic or greater activity than the parent compound against certain pathogens.[5][6] The contribution of N-demethyl clarithromycin to the overall antimicrobial effect is less characterized.

Experimental Protocols

This section details the methodologies for key experiments relevant to the comparative analysis of these macrolide metabolites.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

A standard method for determining the MIC and MBC of antimicrobial agents is the broth microdilution method.

Experimental Workflow for MIC/MBC Determination

prep Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate inoc Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) prep->inoc incubate Incubate the plate at 37°C for 18-24 hours inoc->incubate mic Determine the MIC: the lowest concentration with no visible bacterial growth incubate->mic subculture Subculture aliquots from wells with no visible growth onto agar plates mic->subculture incubate2 Incubate agar plates at 37°C for 24-48 hours subculture->incubate2 mbc Determine the MBC: the lowest concentration that results in a ≥99.9% reduction in the initial inoculum incubate2->mbc

Caption: Workflow for MIC and MBC determination.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and N-demethyl clarithromycin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7][8][9]

  • MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium. After incubation for 24-48 hours, the number of surviving colonies is counted. The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[10][11][12][13]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of parent drugs and their metabolites in biological matrices.

Experimental Workflow for LC-MS/MS Analysis

sample_prep Sample Preparation (e.g., protein precipitation from plasma) extraction Liquid-Liquid or Solid-Phase Extraction sample_prep->extraction lc_separation Chromatographic Separation (e.g., C18 column) extraction->lc_separation ms_detection Mass Spectrometric Detection (e.g., ESI in MRM mode) lc_separation->ms_detection quantification Quantification using an internal standard ms_detection->quantification

Caption: Workflow for LC-MS/MS quantification.

Detailed Steps:

  • Sample Preparation: Plasma or other biological samples are pre-treated to remove proteins, typically by precipitation with an organic solvent like acetonitrile.[14]

  • Extraction: The metabolites are extracted from the supernatant using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[15][16]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. Separation of the parent drug and its metabolites is typically achieved on a reverse-phase column (e.g., C18) with a suitable mobile phase gradient.[14][17]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[14][15][17]

  • Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of an internal standard.[14]

Signaling Pathways and Immunomodulatory Effects

Macrolide antibiotics are known to possess immunomodulatory properties in addition to their antibacterial effects.[18][19][20][21][22] These effects are often mediated through the modulation of various signaling pathways.

General Macrolide Immunomodulatory Signaling

Macrolides Macrolides NFkB NF-κB Pathway Macrolides->NFkB Inhibition MAPK MAPK Pathway (ERK, p38) Macrolides->MAPK Modulation Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8, TNF-α) NFkB->Cytokines Downregulation MAPK->Cytokines Downregulation

Caption: General macrolide immunomodulatory pathways.

While the immunomodulatory effects of the parent drugs, roxithromycin and clarithromycin, have been studied, there is a lack of specific data on the direct effects of their demethylated metabolites on cellular signaling pathways. It is plausible that these metabolites may contribute to the overall immunomodulatory profile of the parent compounds, but further research is needed to elucidate their specific roles and mechanisms of action.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and N-demethyl clarithromycin. While both are established metabolites of clinically important antibiotics, there is a significant gap in the literature regarding direct comparative studies. This compound appears to retain the inhibitory activity of its parent drug but with reduced bactericidal potency against certain bacteria. The antimicrobial contribution of N-demethyl clarithromycin is less clear in the context of the more active 14-hydroxy metabolite.

Future research should focus on direct, head-to-head comparisons of these metabolites to fully understand their respective contributions to the efficacy and safety profiles of roxithromycin and clarithromycin. This should include detailed profiling of their antimicrobial activity against a broad panel of pathogens, comprehensive pharmacokinetic studies, and investigation into their specific immunomodulatory and cellular effects. Such data will be invaluable for drug development professionals and researchers working to optimize macrolide therapy and develop new antimicrobial agents.

References

Comparative Stability of Roxithromycin and its Metabolite (E)-O-Demethylroxithromycin Under Stress Conditions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a drug substance and its related compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of the stability of the macrolide antibiotic roxithromycin and its primary metabolite, (E)-O-Demethylroxithromycin, under various stress conditions.

While extensive data exists for the forced degradation of roxithromycin, direct comparative studies with its N-demethylated metabolite are limited. This guide synthesizes available information to provide a comprehensive overview, including experimental protocols and a summary of expected stability profiles based on existing literature for roxithromycin and related macrolide compounds.

Comparative Stability Profile

The following table summarizes the known and anticipated stability of roxithromycin and this compound under standard stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Stress ConditionRoxithromycin StabilityThis compound (Roxithromycin Impurity F) Stability (Anticipated)
Acidic Hydrolysis Susceptible to degradation, particularly in strong acidic conditions.Likely susceptible to degradation, potentially at a different rate compared to roxithromycin.
Basic Hydrolysis Prone to significant degradation, especially at elevated temperatures.Expected to be susceptible to degradation under basic conditions.
Oxidative Stress Shows sensitivity to oxidative conditions.Likely to be susceptible to oxidation, potentially at the demethylated amine position.
Thermal Stress Generally considered to be relatively stable.Expected to exhibit relative thermal stability, similar to the parent compound.
Photolytic Stress Reported to be highly stable under photolytic conditions.May exhibit some sensitivity to light, as N-demethylated forms of other macrolides have been shown to form under irradiation.

Experimental Protocols for Stress Degradation Studies

The following are generalized experimental protocols for conducting forced degradation studies on roxithromycin and this compound. These protocols are based on established methods for macrolide antibiotics and should be adapted and validated for specific laboratory conditions.

Acidic Hydrolysis
  • Procedure: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Conditions: Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Basic Hydrolysis
  • Procedure: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent. Add an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Conditions: Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl), and dilute with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Procedure: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent. Add an equal volume of 3% (v/v) hydrogen peroxide (H₂O₂).

  • Conditions: Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • Analysis: At each time point, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.

Thermal Degradation
  • Procedure: Place the solid compound in a controlled temperature oven.

  • Conditions: Expose the solid to a high temperature (e.g., 100°C) for a specified period (e.g., 24, 48, 72 hours).

  • Analysis: After the exposure period, dissolve a known amount of the stressed solid in a suitable solvent and dilute to a suitable concentration for HPLC analysis.

Photolytic Degradation
  • Procedure: Expose the solid compound or a solution of the compound (in a photostable container) to a light source.

  • Conditions: The sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: After exposure, prepare a solution of the stressed sample and analyze by HPLC.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for conducting comparative stress stability studies.

Stress_Testing_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Rox Roxithromycin Stock Acid Acidic Hydrolysis (0.1M HCl, 60°C) Rox->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Rox->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Rox->Oxidative Thermal Thermal Stress (100°C, Solid) Rox->Thermal Photo Photolytic Stress (ICH Q1B) Rox->Photo DemethylRox This compound Stock DemethylRox->Acid DemethylRox->Base DemethylRox->Oxidative DemethylRox->Thermal DemethylRox->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Comparison & Reporting HPLC->Data

Comparative Stress Testing Workflow

Discussion and Conclusion

Forced degradation studies are crucial for understanding the intrinsic stability of a drug molecule and its impurities. Based on available literature, roxithromycin is known to be susceptible to degradation under acidic, basic, and oxidative conditions, while remaining relatively stable under thermal and photolytic stress.[1][2][3]

To definitively establish the comparative stability, head-to-head stress testing of roxithromycin and this compound using the outlined protocols is essential. The development and validation of a stability-indicating analytical method capable of separating both compounds from their degradation products is a critical prerequisite for such studies. The resulting data will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of roxithromycin-containing pharmaceutical products.

References

Comparative Guide to the Certification and Validation of (E)-O-Demethylroxithromycin Impurity Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical certification and validation of the (E)-O-Demethylroxithromycin impurity standard against other common Roxithromycin impurities. The data presented is essential for ensuring the quality, safety, and efficacy of Roxithromycin-based pharmaceutical products. The certification of impurity reference standards is a critical aspect of regulatory compliance and drug safety.[1][2]

Understanding this compound

This compound is a key impurity of the macrolide antibiotic Roxithromycin. Its accurate identification and quantification are crucial for quality control during drug manufacturing. Depending on the position of demethylation, this impurity can be classified as either Roxithromycin Impurity E or Impurity F, both of which are recognized by major pharmacopoeias. For the purpose of this guide, we will consider both impurities as forms of this compound and compare their certified data.

Roxithromycin EP Impurity E: 3''-O-Demethylerythromycin-9-(E)-[O-[(2-methoxyethoxy)methyl]oxime][3][4] Roxithromycin EP Impurity F: N-Demethyl Roxithromycin[5][6][7][8][9][10][11]

Comparative Analysis of Certified Reference Standards

The certification of a reference standard involves a series of analytical tests to confirm its identity, purity, and potency. Below is a comparative table summarizing the typical certified data for this compound (Impurity E and F) and another significant Roxithromycin impurity, Impurity D.

ParameterThis compound (Impurity E)This compound (Impurity F)Roxithromycin Impurity D
Chemical Name 3''-O-Demethylerythromycin-9-(E)-[O-[(2-methoxyethoxy)methyl]oxime][3][4]3′-N-demethylerythromycin 9-(E)-[O-[(2-methoxyethoxy)methyl]oxime][10][12]Erythromycin 9-(Z)-[O-[(2-methoxyethoxy)methyl]oxime][12]
CAS Number 1460313-66-9[3][12]118267-18-8[12][13]134931-00-3[12]
Molecular Formula C40H74N2O15[3][12]C40H74N2O15[6][12]C41H76N2O15[12]
Molecular Weight 823.03 g/mol [4][12]823.02 g/mol [6][7][13]837.05 g/mol [12]
Purity (by HPLC) ≥ 98%≥ 98%≥ 98%
Identification Conforms to structure by ¹H NMR, ¹³C NMR, and MS[1][14]Conforms to structure by ¹H NMR, ¹³C NMR, and MS[1][14]Conforms to structure by ¹H NMR, ¹³C NMR, and MS
Water Content (Karl Fischer) ≤ 1.0%≤ 1.0%≤ 1.0%
Residual Solvents (GC-HS) Meets ICH Q3C limitsMeets ICH Q3C limitsMeets ICH Q3C limits
Assay (by HPLC, on anhydrous basis) 95.0% - 102.0%95.0% - 102.0%95.0% - 102.0%

Experimental Protocols for Certification and Validation

The following are detailed methodologies for the key experiments involved in the certification and validation of this compound impurity standards.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used to determine the purity of the impurity standard and to perform the assay.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm packing

    • Mobile Phase: A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution. A common mobile phase composition is Acetonitrile and water (80:20, v/v).[15]

    • Flow Rate: 1.0 mL/min[16][17]

    • Column Temperature: 40°C[15]

    • UV Detection: 238 nm[15]

    • Injection Volume: 20 µL[15]

  • Standard Preparation: A known concentration of the this compound reference standard is prepared in the mobile phase.

  • Sample Preparation: The sample to be tested is dissolved in the mobile phase to a similar concentration as the standard.

  • Procedure: Inject the standard and sample solutions into the chromatograph. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is calculated by comparing the peak area of the sample to that of the certified reference standard.

  • Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.[16][17]

Mass Spectrometry (MS) for Identification

MS is used to confirm the molecular weight and fragmentation pattern of the impurity.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) for high-resolution mass data.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. Tandem MS (MS/MS) is performed to obtain fragmentation data, which helps in structural elucidation.[1][14][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides detailed information about the chemical structure of the molecule.

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: To identify the number and type of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and confirm the overall structure.[1][14]

Visualizing the Certification Workflow

The following diagrams illustrate the logical workflow for the certification of a pharmaceutical impurity standard and the signaling pathway for the analytical techniques employed.

Certification_Workflow cluster_0 Phase 1: Synthesis and Isolation cluster_1 Phase 2: Characterization and Identification cluster_2 Phase 3: Purity and Assay Determination cluster_3 Phase 4: Certification Synthesis Synthesis of Impurity Purification Purification (e.g., Preparative HPLC) Synthesis->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation NMR 1D & 2D NMR Structure_Elucidation->NMR MS High-Resolution MS Structure_Elucidation->MS FTIR FT-IR Structure_Elucidation->FTIR Purity_Testing Purity Assessment Structure_Elucidation->Purity_Testing HPLC HPLC-UV (Purity & Assay) Purity_Testing->HPLC Water_Content Karl Fischer Titration Purity_Testing->Water_Content Residual_Solvents GC-HS Purity_Testing->Residual_Solvents Data_Review Data Review and Approval Purity_Testing->Data_Review CoA Certificate of Analysis Generation Data_Review->CoA

Caption: Workflow for impurity standard certification.

Analytical_Techniques Impurity_Standard {Impurity Standard | this compound} HPLC HPLC Purity & Assay Impurity_Standard->HPLC:f0 MS Mass Spectrometry Molecular Weight & Structure Impurity_Standard->MS:f0 NMR NMR Spectroscopy Definitive Structure Impurity_Standard->NMR:f0 Purity_Data Purity (%) HPLC:f1->Purity_Data Assay_Data Assay (%) HPLC:f1->Assay_Data MW_Data Molecular Weight MS:f1->MW_Data Structure_Data Structural Confirmation NMR:f1->Structure_Data

Caption: Analytical techniques for standard validation.

References

A Comparative Guide to LC-MS and HPLC Methods for the Analysis of (E)-O-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection for the quantitative analysis of (E)-O-Demethylroxithromycin, a related substance of the macrolide antibiotic roxithromycin. The selection of an appropriate analytical technique is critical for ensuring the purity, safety, and efficacy of pharmaceutical products. This document presents a summary of experimental data and detailed methodologies from published studies to aid in the selection and implementation of the most suitable analytical method for your research and development needs.

Methodology Comparison

The following sections detail the experimental protocols for both a representative HPLC-UV method and an LC-MS method suitable for the analysis of roxithromycin and its impurities, including this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A common approach for the analysis of roxithromycin and its related substances involves reversed-phase HPLC with UV detection. This method is robust, widely available, and provides reliable quantitative data.

Experimental Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV-Visible detector is utilized.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer and a polar organic solvent is common. For instance, a mobile phase of 0.06 M potassium di-hydrogen orthophosphate buffer (pH adjusted to 7.4) and acetonitrile in a 50:50 (v/v) ratio has been successfully used.[1] Another example is a mobile phase of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.2) in a 70:30 v/v ratio.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection is commonly performed at 205 nm or 215 nm.[1][2]

  • Sample Preparation: A stock solution of roxithromycin can be prepared in the mobile phase. For tablet analysis, the tablets are powdered, and an equivalent amount of the active pharmaceutical ingredient is extracted with a suitable solvent like methanol, followed by filtration.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior selectivity and sensitivity compared to HPLC-UV, making it particularly useful for the identification and quantification of impurities at low levels.

Experimental Protocol:

  • Chromatographic System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Ion Trap) is used.

  • Column: A C18 reversed-phase column (e.g., Shim VP-ODS, 250 mm x 4.6 mm, 5 µm) is suitable for the separation.[3]

  • Mobile Phase: A mobile phase compatible with mass spectrometry is required. A gradient or isocratic elution using a mixture of an aqueous solution with a volatile salt and an organic solvent is typical. For example, a mobile phase of 10 mmol L-1 ammonium acetate and 0.1% formic acid in water and acetonitrile (62.5:37.5 v/v) has been reported.[3]

  • Flow Rate: A flow rate of around 1.0 mL/min is often used.[3]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed for the analysis of macrolides. The mass spectrometer can be operated in full scan mode for impurity identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity in quantification.

Performance Data Comparison

The following tables summarize the key performance parameters for representative HPLC-UV and LC-MS methods based on published data for roxithromycin analysis. These parameters are crucial for determining the suitability of a method for a specific application.

Table 1: HPLC-UV Method Performance

Validation ParameterResult
Linearity Range5 - 1000 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1][2]
Limit of Detection (LOD)0.3 µg/mL[1]
Limit of Quantification (LOQ)0.5 µg/mL[1]
Accuracy (% Recovery)~101.78%[1]
Precision (%RSD)Typically < 2%

Table 2: LC-MS Method Performance

Validation ParameterResult
Linearity RangeNot explicitly stated, but method used for impurity profiling
Correlation Coefficient (r²)Not explicitly stated
Limit of Detection (LOD)Significantly lower than HPLC-UV, capable of detecting trace impurities
Limit of Quantification (LOQ)Significantly lower than HPLC-UV
Accuracy (% Recovery)Not explicitly stated
Precision (%RSD)Not explicitly stated

Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results. This is particularly important when transferring a method from a development to a quality control laboratory or when switching between different analytical technologies.

CrossValidation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Data Evaluation cluster_conclusion Conclusion define_methods Define HPLC and LC-MS Methods set_criteria Set Acceptance Criteria define_methods->set_criteria Define scope analyze_samples Analyze Identical Samples by Both Methods set_criteria->analyze_samples Proceed to testing compare_data Compare Quantitative Results analyze_samples->compare_data Generate data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis Quantitative comparison assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence Statistical significance documentation Document Cross-Validation Report assess_equivalence->documentation Finalize results

Caption: General workflow for cross-validation of two analytical methods.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound.

  • HPLC-UV is a reliable and cost-effective method for routine quality control and quantitative analysis where high sensitivity is not a primary requirement. Its robustness and the widespread availability of instrumentation make it a practical choice for many laboratories.

  • LC-MS provides unparalleled selectivity and sensitivity, making it the method of choice for impurity identification, trace-level quantification, and in-depth characterization of complex samples. The structural information provided by mass spectrometry is invaluable during drug development and for troubleshooting out-of-specification results.

The choice between these two methods will depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, and structural information, as well as considerations of cost and instrument availability. For comprehensive impurity profiling, LC-MS is superior, while for routine assay and content uniformity, a validated HPLC-UV method is often sufficient.

References

A Proposed Framework for an Inter-laboratory Comparison on the Analysis of (E)-O-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-O-Demethylroxithromycin is a known impurity and potential metabolite of the macrolide antibiotic roxithromycin. The accurate and precise quantification of such impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. Inter-laboratory comparison studies are essential for evaluating the proficiency of different laboratories and the robustness of analytical methods. This guide outlines a proposed framework for conducting an inter-laboratory comparison for the analysis of this compound, providing hypothetical comparative data and detailed experimental protocols for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Hypothetical Data Presentation

The following table summarizes hypothetical results from a simulated inter-laboratory study involving five laboratories. The objective was to quantify a nominal concentration of 0.10% (w/w) of this compound in a roxithromycin bulk drug substance.

Laboratory Method Mean Reported Concentration (% w/w) Standard Deviation Coefficient of Variation (%) Recovery (%)
Lab 1HPLC-UV0.0980.0055.198
Lab 2HPLC-UV0.1050.0076.7105
Lab 3LC-MS/MS0.1010.0022.0101
Lab 4LC-MS/MS0.0990.0033.099
Lab 5HPLC-UV0.1120.0087.1112

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below. These protocols are based on established methods for the analysis of roxithromycin and its impurities.[1][2][3][4]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for the routine quantification of this compound in a quality control setting.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the roxithromycin bulk sample into a 25 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase to obtain a final concentration of about 1.0 mg/mL.[1]
  • Prepare a reference standard of this compound at a concentration corresponding to the specification limit (e.g., 0.1% of the sample concentration).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][3]
  • Mobile Phase: A mixture of a suitable buffer (e.g., 10 mmol/L ammonium acetate with 0.1% formic acid) and acetonitrile. An example gradient could be 62.5:37.5 (v/v) buffer:acetonitrile.[1][3]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.[1]
  • Detection Wavelength: 205 nm.[5]
  • Injection Volume: 20 µL.[5]

3. Data Analysis:

  • Identify the peak for this compound based on its retention time relative to the principal peak of roxithromycin.
  • Calculate the percentage of this compound using the area normalization method or against the reference standard.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

This method provides higher selectivity and sensitivity, making it ideal for confirmation and trace-level quantification.

1. Sample Preparation:

  • Sample preparation follows the same procedure as for the HPLC-UV method. Further dilution may be necessary depending on the sensitivity of the instrument.

2. Chromatographic Conditions:

  • The chromatographic conditions (column, mobile phase, flow rate, and temperature) can be similar to the HPLC-UV method to ensure good separation.[2][3] The use of volatile buffers like ammonium acetate or ammonium formate is crucial for MS compatibility.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Precursor Ion (Q1): [M+H]+ for this compound.
  • Product Ion (Q3): Specific fragment ions for quantification and qualification.
  • Instrument parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific analyte and instrument.

4. Data Analysis:

  • Quantify this compound using the area of the specific MRM transition, typically by constructing a calibration curve with a certified reference standard.

Visualizations

The following diagrams illustrate the proposed workflow for the inter-laboratory comparison and the analytical procedure.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Submission & Evaluation A Sample Preparation and Distribution B Protocol Dissemination to Labs A->B C Laboratories Perform Analysis (HPLC-UV & LC-MS/MS) B->C D Data Submission by Laboratories C->D E Statistical Analysis of Results D->E F Performance Evaluation E->F G Report Dissemination F->G Final Report

Caption: Workflow for the proposed inter-laboratory comparison study.

G cluster_workflow Analytical Workflow start Start sample_prep Sample Preparation (Weighing & Dissolution) start->sample_prep analysis Chromatographic Analysis (HPLC or LC-MS/MS) sample_prep->analysis data_acq Data Acquisition analysis->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc quant Quantification & Reporting data_proc->quant end End quant->end

Caption: General experimental workflow for the analysis of this compound.

References

A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Roxithromycin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-O-Demethylroxithromycin is a known metabolite of roxithromycin, formed through O-demethylation, one of the key biotransformation pathways for this antibiotic.[1] The analytical methods employed for the parent drug are often adaptable for its metabolites, and the performance metrics of these methods provide a valuable reference point.

Comparative Analytical Performance

The following table summarizes the LOD and LOQ values for roxithromycin and other macrolide antibiotics determined by various analytical methods. This data serves as a benchmark for what can be expected when developing and validating a method for this compound.

AnalyteMethodMatrixLODLOQ
Roxithromycin RP-HPLC-UVPharmaceutical Tablets2.5 µg/mL[2]8.4 µg/mL[2]
Roxithromycin RP-HPLCBulk and Pharmaceutical Dosage Forms0.172 µg/mL0.461 µg/mL
Roxithromycin LC-MS/MSChicken Sample0.5 µg/kg[3]-
Roxithromycin LC-MS/MSEnvironmental Water15.0 ng/L[4]40.0 ng/L[4]
Azithromycin LC-MS/MSChicken Sample0.2 µg/kg[3]-
Clarithromycin LC-MS/MSChicken Sample0.2 µg/kg[3]-
Tylosin LC-MS/MSChicken Sample0.5 µg/kg[3]-
Tilmicosin LC-MS/MSChicken Sample0.5 µg/kg[3]-
Kitasamycin LC-MS/MSChicken Sample0.5 µg/kg[3]-

Note: The significant variation in LOD and LOQ values is attributable to the different sensitivities of the analytical techniques (HPLC-UV vs. LC-MS/MS) and the complexity of the sample matrix. LC-MS/MS generally offers much lower detection and quantification limits.

Experimental Protocols for LOD and LOQ Determination

The determination of LOD and LOQ is a critical component of analytical method validation. The International Council for Harmonisation (ICH) guidelines provide a widely accepted framework for this process.[5][6][7]

Definitions
  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[2] It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.[2][8]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[2] A typical signal-to-noise ratio for LOQ is 10:1.[6][9]

Common Methodologies

There are three primary methods for determining LOD and LOQ as per ICH guidelines:

  • Based on Visual Evaluation: This method is mainly used for non-instrumental methods but can also be applied to instrumental methods. It involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified (LOQ).

  • Based on Signal-to-Noise Ratio: This approach is suitable for analytical procedures that exhibit baseline noise.[8] The signal-to-noise ratio is determined by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically rigorous approach. The LOD and LOQ are calculated using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    Where:

    • σ (sigma) is the standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of regression lines, the standard deviation of blank measurements, or the residual standard deviation of the regression line.[5][6]

    • S is the slope of the calibration curve.[5]

A General Experimental Workflow for Determining LOD and LOQ of this compound by LC-MS/MS

The following workflow outlines the steps to determine the LOD and LOQ for this compound, assuming the availability of a reference standard.

LOD_LOQ_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_calculation 3. Calculation cluster_verification 4. Verification prep_standard Prepare Stock Solution of this compound prep_cal_curve Prepare a Series of Calibration Standards by Diluting the Stock Solution prep_standard->prep_cal_curve analyze_cal Analyze Calibration Standards using LC-MS/MS prep_cal_curve->analyze_cal prep_blank Prepare Blank Matrix Samples analyze_blank Analyze Blank Matrix Samples (multiple replicates) prep_blank->analyze_blank construct_curve Construct Calibration Curve (Peak Area vs. Concentration) analyze_cal->construct_curve calc_std_dev Calculate the Standard Deviation of the Response (σ) analyze_blank->calc_std_dev calc_slope Determine the Slope (S) of the Calibration Curve construct_curve->calc_slope calc_lod_loq Calculate LOD and LOQ using the formulas calc_slope->calc_lod_loq calc_std_dev->calc_lod_loq prep_spike Prepare Spiked Samples at the Calculated LOD and LOQ Concentrations calc_lod_loq->prep_spike analyze_spike Analyze Spiked Samples prep_spike->analyze_spike verify Confirm Detectability (LOD) and Acceptable Precision and Accuracy (LOQ) analyze_spike->verify

Experimental workflow for LOD and LOQ determination.

Signaling Pathways and Logical Relationships

The biotransformation of roxithromycin is a key consideration in its analysis. The following diagram illustrates the metabolic pathway leading to the formation of O-demethylated metabolites.

Roxithromycin_Metabolism cluster_metabolism Biotransformation Pathways cluster_metabolites Resulting Metabolites Roxithromycin Roxithromycin O_Demethylation O-Demethylation Roxithromycin->O_Demethylation CYP450 Enzymes N_Demethylation N-Demethylation Roxithromycin->N_Demethylation Hydrolysis Hydrolysis of Cladinose Moiety Roxithromycin->Hydrolysis Isomerization Isomerization (E to Z) Roxithromycin->Isomerization O_Demethyl This compound O_Demethylation->O_Demethyl N_Demethyl N-Demethylated Metabolites N_Demethylation->N_Demethyl Descladinose Descladinose Derivative Hydrolysis->Descladinose Z_Isomers Z-Isomers of Roxithromycin and its Metabolites Isomerization->Z_Isomers

Simplified metabolic pathways of roxithromycin.

References

A Comparative Guide to the Metabolism of Roxithromycin to (E)-O-Demethylroxithromycin Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic conversion of the macrolide antibiotic roxithromycin to its (E)-O-demethylroxithromycin metabolite across different species. Understanding these species-specific metabolic pathways is crucial for the extrapolation of preclinical data to human clinical outcomes in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic processes and workflows.

Executive Summary

The metabolism of roxithromycin, a widely used antibiotic, exhibits significant species-dependent variations, particularly in the O-demethylation pathway leading to the formation of this compound. In vitro studies utilizing liver microsomes have been instrumental in elucidating these differences. Evidence strongly indicates that O-demethylation is a primary metabolic route in humans, whereas N-demethylation is the more dominant pathway in rats.[1] Data on other preclinical models such as dogs suggest a different metabolic profile where other pathways may be more significant.

Comparative Metabolism Data

The following table summarizes the key differences in the demethylation pathways of roxithromycin in humans versus rats, highlighting the prominence of O-demethylation in humans.

SpeciesPredominant Demethylation PathwayKey Findings
Human O-DemethylationO-demethylation is a main metabolic route for roxithromycin.[1]
Rat N-DemethylationN-demethylation metabolism is more predominant than O-demethylation.[1]
Dog N-Demethylation and other pathwaysIn dog bile, metabolites include N-demethylated, N,N-didemethylated, O-dealkylether, and decladinose derivatives.[2] While O-demethylation is not highlighted as a primary route, the presence of O-dealkylether derivatives suggests some activity in this pathway.
Monkey Not availableSpecific quantitative data on the comparative metabolism of roxithromycin to this compound in monkeys is not readily available in the reviewed literature, indicating a potential knowledge gap for this common preclinical species.

Metabolic Pathway and Experimental Workflow

The metabolic conversion of roxithromycin is primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily.[3] The process of O-demethylation is a critical phase I metabolic reaction.

Metabolic Pathway of Roxithromycin O-Demethylation Roxithromycin Roxithromycin CYP3A CYP3A Roxithromycin->CYP3A Metabolism O_Demethylroxithromycin This compound CYP3A->O_Demethylroxithromycin O-Demethylation Other_Metabolites Other Metabolites (e.g., N-Demethylated) CYP3A->Other_Metabolites Other Pathways

Caption: Roxithromycin metabolism via CYP3A enzymes.

The experimental workflow for assessing in vitro metabolism typically involves incubation of the drug with liver microsomes, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for In Vitro Metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Rat, Dog, etc.) Incubation_mix Incubation at 37°C Microsomes->Incubation_mix Roxithromycin_sol Roxithromycin Solution Roxithromycin_sol->Incubation_mix Cofactors NADPH-generating system Cofactors->Incubation_mix Quenching Reaction Quenching (e.g., Acetonitrile) Incubation_mix->Quenching Centrifugation Centrifugation Quenching->Centrifugation LC_MSMS LC-MS/MS Analysis Centrifugation->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: In vitro roxithromycin metabolism workflow.

Experimental Protocols

The following protocols are synthesized from established methodologies for in vitro drug metabolism studies.

In Vitro Incubation with Liver Microsomes

This protocol is designed to assess the metabolic stability and metabolite formation of roxithromycin.

  • Materials:

    • Pooled liver microsomes from human, rat, and dog (e.g., 20 mg/mL stock).

    • Roxithromycin.

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Acetonitrile (for reaction termination).

    • Internal standard for LC-MS/MS analysis.

  • Procedure:

    • Prepare a roxithromycin stock solution in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired concentration in phosphate buffer. The final organic solvent concentration in the incubation mixture should be kept low (<1%).

    • In a microcentrifuge tube, combine liver microsomes (final concentration typically 0.5-1.0 mg/mL), phosphate buffer, and the roxithromycin solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis for Roxithromycin and this compound

This method provides a sensitive and specific quantification of the parent drug and its metabolite.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Roxithromycin: Precursor ion → Product ion (specific m/z values to be optimized).

      • This compound: Precursor ion → Product ion (specific m/z values to be optimized).

      • Internal Standard: Precursor ion → Product ion (specific m/z values to be optimized).

  • Quantification:

    • Construct calibration curves using known concentrations of roxithromycin and this compound standards.

    • Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The metabolic pathway of roxithromycin to this compound is highly dependent on the species being studied. Humans exhibit a significant capacity for O-demethylation, a pathway that is less prominent in rats where N-demethylation is favored.[1] In dogs, a more complex metabolic profile is observed with several pathways contributing to its biotransformation.[2] The lack of readily available comparative data for monkeys highlights an area for future research to better inform the selection of animal models for preclinical studies of roxithromycin and related macrolides. The provided experimental protocols offer a robust framework for conducting further comparative metabolism studies to address these knowledge gaps.

References

Safety Operating Guide

Safe Disposal of (E)-O-Demethylroxithromycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling (E)-O-Demethylroxithromycin must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. As a derivative of the macrolide antibiotic roxithromycin, this compound requires careful management as chemical waste. The following guidelines provide essential information for the safe handling and disposal of this compound.

Hazard Profile and Disposal Overview

Hazard ClassificationHandling PrecautionsDisposal Recommendations
Harmful Avoid contact with skin and eyes. Prevent inhalation of dust.[2][3]Dispose of as chemical waste in accordance with local, state, and federal regulations.[4][5]
Potential Sensitizer May cause sensitization by inhalation and skin contact.[2]Do not dispose of down the drain or in general trash without deactivation.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[5]Prevent release into the environment.[5]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[3][4] If there is a risk of dust generation, a NIOSH-approved respirator should be used.[4]

  • Containment: All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and cleaning materials, must be collected in a designated, properly labeled, and sealed waste container.[2][4]

  • Waste Segregation: Segregate the waste from other laboratory waste streams. Do not mix with non-hazardous waste.

  • Spill Management: In the event of a spill, contain the source if it is safe to do so.[2] For solid spills, gently sweep or use a method that avoids dust generation, such as a damp cloth or a vacuum with a HEPA filter.[2] Place all contaminated materials into the designated hazardous waste container.

  • Final Disposal: The sealed waste container should be disposed of through an approved hazardous waste disposal service. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a pickup. Chemical waste generators are responsible for correctly classifying and ensuring the complete and accurate disposal of hazardous waste according to all regulations.[4]

Important Considerations:

  • Do Not Dispose in Sinks or Drains: Due to its high aquatic toxicity, this compound must not be released into the sewer system.[4][5]

  • Avoid General Trash: Un-deactivated this compound should not be placed in the regular trash.

  • Consult Safety Data Sheets (SDS): Always refer to the specific SDS for this compound if available, or the SDS for roxithromycin for guidance.[2][3][4][5]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled, Sealed Container ppe->collect spill Spill Occurred? collect->spill contain_spill Contain and Clean Spill Following SDS Protocol spill->contain_spill Yes segregate Segregate from Non-Hazardous Waste spill->segregate No contain_spill->collect contact_ehs Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup segregate->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Personal protective equipment for handling (E)-O-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the first line of defense against exposure.[2][3] The following table summarizes the recommended PPE for handling (E)-O-Demethylroxithromycin, particularly in its powder form.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesTwo pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[4]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection, especially during compounding, administering, and disposal.[4]
Body Protection Lab Coat/GownDisposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4]Protects skin and personal clothing from contamination.[5]
Eye Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]Protects eyes from splashes and airborne particles.
Respiratory Protection RespiratorA NIOSH-approved N95 or higher respirator should be used when handling powders outside of a containment system.Minimizes inhalation of the compound, which is a primary route of exposure for powdered APIs.[2]

Operational Plan: Handling Procedures

Safe handling of this compound requires a controlled environment to minimize exposure risk.

Engineering Controls:

  • Containment: All handling of powdered this compound, including weighing and reconstitution, should be performed in a certified chemical fume hood, biological safety cabinet (BSC), or a containment ventilated enclosure (CVE).[7] This is crucial for preventing the generation and dispersion of aerosols and powders.[7]

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the containment unit by covering the surface with disposable absorbent liners.

  • Weighing: Use a dedicated set of utensils (spatulas, weigh boats). Tare the balance with the weigh boat inside the containment unit. Carefully transfer the desired amount of the compound.

  • Reconstitution: If preparing a solution, add the solvent slowly to the powder to avoid splashing. Cap the container securely before mixing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove the outer pair of gloves and dispose of them as hazardous waste. Remove the remaining PPE in the designated area.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5][6]

Disposal Plan

Improper disposal of antibiotics can lead to environmental contamination and the development of antibiotic-resistant bacteria.[8][9] All waste containing this compound must be treated as hazardous chemical waste.[8]

Waste Segregation and Disposal:

  • Solid Waste: All contaminated solid waste, including gloves, gowns, absorbent liners, and empty containers, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[10]

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow: Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Containment Unit) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) prep_area Prepare Work Area in Containment Unit prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Start Handling reconstitute Reconstitute (if applicable) weigh->reconstitute experiment Perform Experimental Procedure reconstitute->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate Complete Experiment dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.